molecular formula C9H14N2S B1398965 1-(Thiophen-2-yl)piperidin-4-amine CAS No. 1248294-11-2

1-(Thiophen-2-yl)piperidin-4-amine

Cat. No.: B1398965
CAS No.: 1248294-11-2
M. Wt: 182.29 g/mol
InChI Key: QWGSAJHNEKGBAI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGSAJHNEKGBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(Thiophen-2-yl)piperidin-4-amine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Thiophen-2-yl)piperidin-4-amine represents a critical building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a lipophilic, electron-rich thiophene moiety with a hydrophilic, basic piperidine core. This "amphiphilic" nature allows it to serve as a versatile scaffold—the thiophene ring often occupying hydrophobic pockets (e.g., ATP-binding sites), while the primary amine provides a vector for solubilizing groups or hydrogen-bonding interactions.

This guide moves beyond standard catalog data, providing a field-tested synthesis protocol, stability profiling, and application logic for integrating this motif into drug discovery pipelines.

Chemical Identity & Physiochemical Profile[1]

This compound is an analog of the more common 1-phenylpiperidin-4-amine, with the phenyl ring replaced by a bioisosteric thiophene. This substitution typically improves metabolic stability and alters the electronic profile of the N-linked nitrogen.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 1-(Thiophen-2-yl)piperidin-4-amineAlso known as 4-Amino-1-(2-thienyl)piperidine
Molecular Formula C

H

N

S
Molecular Weight 182.29 g/mol
CAS Number Not widely indexedSearch via substructure or analog CAS 23056-29-3
Physical State Viscous Oil or Low-Melting SolidHygroscopic; often handled as HCl salt
Solubility High: DCM, MeOH, DMSOModerate: Water (pH dependent)Free base is lipophilic; Salt is water-soluble
pKa (Calculated) Basic Amine: ~10.2Thiophene-N: ~2.5Primary amine is the dominant basic site
LogP (Predicted) ~1.4 - 1.6Optimal for CNS penetration and oral bioavailability
Topological Polar Surface Area (TPSA) ~54 ŲWell within Lipinski Rule of 5 (<140 Ų)

Synthesis & Optimization: The Buchwald-Hartwig Protocol

Direct nucleophilic aromatic substitution (S


Ar) on unactivated thiophenes is kinetically disfavored. Therefore, the synthesis relies on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) between 2-bromothiophene and a protected aminopiperidine, followed by deprotection.
Retrosynthetic Analysis & Workflow

Synthesis_Workflow Start1 2-Bromothiophene (Electrophile) Catalyst Pd2(dba)3 / Xantphos NaOtBu, Toluene, 100°C Start1->Catalyst Start2 4-(Boc-amino)piperidine (Nucleophile) Start2->Catalyst Intermediate Boc-Protected Intermediate (C14H22N2O2S) Catalyst->Intermediate C-N Coupling (Yield: ~75-85%) Deprotection TFA / DCM or 4M HCl / Dioxane Intermediate->Deprotection Product 1-(Thiophen-2-yl)piperidin-4-amine (Target) Deprotection->Product Cleavage (Quant.)

Figure 1: Two-step synthetic route utilizing Pd-catalyzed cross-coupling and acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: C-N Cross-Coupling

  • Reagents: 2-Bromothiophene (1.0 equiv), 4-(N-Boc-amino)piperidine (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), Xantphos (4 mol%), NaO
    
    
    Bu (1.5 equiv).
  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Procedure:

    • Charge an oven-dried flask with Pd

      
      (dba)
      
      
      
      , Xantphos, and NaO
      
      
      Bu. Purge with Argon.
    • Add toluene, followed by 2-bromothiophene and the piperidine derivative.

    • Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H of intermediate: ~283).

    • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The thiophene nitrogen is weakly basic, so standard silica is usually sufficient.

Step 2: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane.

    • Add acid (10–20 equiv) at 0°C, then warm to RT. Stir for 2 hours.

    • Isolation (Free Base): Concentrate in vacuo. Redissolve in DCM, wash with saturated NaHCO

      
       (aq), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
    • Isolation (Salt): If using HCl/Dioxane, the product often precipitates as the dihydrochloride salt. Filter and wash with ether.

Reactivity & Stability Profile

Understanding the chemical behavior of this scaffold is vital for storage and downstream derivatization.

Oxidation Susceptibility (The "Thiophene Problem")

Unlike phenyl rings, the thiophene ring is electron-rich and susceptible to oxidation at the sulfur atom (forming sulfoxides/sulfones) or electrophilic attack.

  • Risk: Exposure to strong oxidants (e.g., mCPBA, H

    
    O
    
    
    
    ) during later synthetic steps can oxidize the thiophene.
  • Mitigation: Perform amide couplings or reductive aminations on the primary amine before any oxidative transformations elsewhere in the molecule.

Amine Selectivity

The molecule contains two nitrogen atoms, but they have vastly different reactivities:

  • N1 (Piperidine): Conjugated to the thiophene ring. The lone pair is partially delocalized into the aromatic system, rendering it non-nucleophilic and resistant to alkylation/acylation under standard conditions.

  • N4 (Primary Amine): Highly nucleophilic (aliphatic). It will react exclusively with acyl chlorides, aldehydes, or isocyanates.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to tune the physicochemical properties of a lead compound.

Kinase Inhibition

The thiophene-piperidine motif mimics the adenosine ribose or solvent-front binding regions in ATP-competitive inhibitors.

  • Mechanism: The thiophene ring provides hydrophobic interactions (Van der Waals) with the gatekeeper residue, while the 4-amino group can be derivatized to reach into the solvent channel or form hydrogen bonds with the hinge region.

GPCR Ligands (Bioisosterism)

In programs targeting serotonergic (5-HT) or dopaminergic (D2/D3) receptors, replacing an N-phenyl group with N-(2-thienyl) often:

  • Lowers Lipophilicity (LogP): Slightly improves solubility.

  • Reduces HERG Liability: The altered electronics of the thiophene can reduce trapping in the hERG potassium channel, a common cardiac safety issue with N-phenyl piperidines.

Decision Logic for Scaffold Selection

Application_Logic Problem Drug Design Challenge Solubility Need better Solubility? Problem->Solubility Metabolism Metabolic Hotspot on Phenyl? Problem->Metabolism HERG hERG Toxicity Issue? Problem->HERG Solution Switch Phenyl to Thiophene (Use 1-(Thiophen-2-yl)piperidin-4-amine) Solubility->Solution Yes (Lower LogP) Metabolism->Solution Yes (Block para-oxidation) HERG->Solution Yes (Alter pKa/Pi-stacking)

Figure 2: Strategic rationale for substituting phenyl-piperidine with thiophene-piperidine.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Thiophene Bioisosterism: Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry." Academic Press. Discusses thiophene as a phenyl bioisostere.
  • Analogous Synthesis (N-Aryl Piperidines)

    • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society, 118(30), 7217–7218.

  • Properties of N-Aryl Piperidines (Proxy Data)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21193347, 1-Phenylpiperidin-4-amine.[1] [1]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Biological Profiling of 1-(Thiophen-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro biological characterization of the novel chemical entity, 1-(Thiophen-2-yl)piperidin-4-amine . The molecular architecture of this compound, featuring a piperidine ring and a thiophene moiety, suggests a high probability of interaction with key physiological targets, particularly within the central nervous system (CNS). The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved pharmaceuticals targeting a wide range of biological systems.[1][2][3] Similarly, thiophene derivatives are known to exhibit diverse pharmacological activities.[4][5] This document outlines a tiered, logical screening cascade designed to elucidate the compound's primary biological targets and functional activity. We present detailed, field-proven protocols for primary target screening against G-Protein Coupled Receptors (GPCRs) and monoamine oxidases (MAOs), followed by secondary functional assays to determine the mechanism of action. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.

Introduction: Rationale for a Targeted Screening Approach

The structure of 1-(Thiophen-2-yl)piperidin-4-amine contains key pharmacophoric features that guide a rational, hypothesis-driven approach to its biological evaluation.

  • The Piperidine Core: This saturated heterocycle is a cornerstone of neuropharmacology, found in drugs targeting dopamine, serotonin, and opioid receptors. Its conformational flexibility allows it to fit into diverse receptor binding pockets.[3][6]

  • The Thiophene Moiety: As an aromatic bioisostere of a phenyl ring, the thiophene group can engage in various interactions, including π-stacking and hydrogen bonding. Its presence in numerous bioactive molecules suggests its role in modulating potency and selectivity.[4][7]

  • The Primary Amine: The amine at the 4-position of the piperidine ring is a critical feature, likely serving as a key interaction point (e.g., a protonated cation forming a salt bridge with an acidic residue) within a receptor or enzyme active site. This is characteristic of ligands for monoamine transporters and many aminergic GPCRs.

Based on this structural assessment, the most probable biological targets are GPCRs and monoamine-regulating enzymes. Our proposed screening cascade is designed to efficiently test these hypotheses.

G cluster_0 Tier 1: Primary Screening & Target Identification cluster_1 Tier 2: Functional Characterization & Mechanism of Action cluster_2 Tier 3: Selectivity & Safety Profiling A Compound QC (Purity, Solubility) B Broad GPCR Radioligand Binding Panel (e.g., 44 targets) A->B Test Compound C MAO-A / MAO-B Inhibition Assay A->C Test Compound D Identify Primary Target(s) (e.g., Dopamine D2 Receptor) B->D Binding 'Hits' >50% Inhibition H Dose-Response Curves on Primary Target(s) C->H IC50 Determination E GPCR Functional Assay (cAMP Measurement) D->E Confirmed Target F GPCR Functional Assay (β-Arrestin Recruitment) D->F Confirmed Target G Determine Mode of Action (Agonist, Antagonist, Allosteric Modulator) E->G F->G Biased Agonism Assessment G->H I Selectivity Profiling vs. Related Targets H->I J Preliminary In Vitro Toxicity Assessment I->J

Figure 1: Proposed in vitro screening cascade for 1-(Thiophen-2-yl)piperidin-4-amine.

Tier 1 Assay: Monoamine Oxidase (MAO) Inhibition

Rationale: Given the structural similarity to known CNS agents, assessing inhibition of MAO-A and MAO-B is a critical first step. These enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[8][9]

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol utilizes a chemiluminescent assay system, such as the MAO-Glo™ Assay (Promega), which provides a robust, high-throughput method for measuring enzyme activity.

Principle of the Assay: MAO enzymes oxidize a substrate, producing hydrogen peroxide (H₂O₂). In a coupled reaction, H₂O₂ is used by horseradish peroxidase (HRP) to convert a luminogenic substrate into a light-emitting product. The intensity of the light is directly proportional to MAO activity. Inhibitors will reduce the signal.[10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Buffer

  • MAO Substrate (e.g., p-tyramine)

  • Luciferin Detection Reagent

  • 1-(Thiophen-2-yl)piperidin-4-amine (Test Compound), dissolved in 100% DMSO

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[8]

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 10 mM down to 0.1 µM.

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • Include wells for "No Compound" (DMSO only, 100% activity) and "No Enzyme" (background) controls.

    • Plate positive controls (Clorgyline for MAO-A plates, Selegiline for MAO-B plates) in a similar concentration range.

  • Enzyme Preparation & Addition:

    • On the day of the assay, dilute the MAO-A and MAO-B enzymes to their optimal working concentration in the provided assay buffer. This concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add 10 µL of the diluted enzyme solution to each well of the appropriate plates (MAO-A to one set, MAO-B to another).

    • Mix briefly on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition & Reaction Incubation:

    • Prepare the MAO substrate solution according to the manufacturer's instructions.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Mix gently and incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Add 20 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.

    • Incubate for 20 minutes at room temperature in the dark.

    • Read the luminescence signal using a plate-based luminometer.

Data Analysis:

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Plot the % Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Table:

CompoundTargetIC₅₀ (µM) [95% CI]
1-(Thiophen-2-yl)piperidin-4-amineMAO-A12.5 [10.2 - 15.3]
1-(Thiophen-2-yl)piperidin-4-amineMAO-B> 100
Clorgyline (Control)MAO-A0.008 [0.006 - 0.01]
Selegiline (Control)MAO-B0.015 [0.012 - 0.02]

Tier 2 Assay: GPCR Functional Activity (cAMP Accumulation)

Rationale: If primary binding assays (not detailed here but a standard service from CROs) indicate a "hit" at a Gs or Gi-coupled GPCR, a functional assay is required to determine if the compound is an agonist or antagonist.[11][12] Cyclic AMP (cAMP) is a key second messenger for these receptor classes, making its measurement a direct readout of functional activity.[13]

Protocol: HTRF-Based cAMP Accumulation Assay

This protocol uses a competitive immunoassay in a homogeneous time-resolved fluorescence (HTRF) format, which is highly sensitive and suitable for high-throughput screening.

Principle of the Assay: Cells expressing the target GPCR are stimulated with the test compound. The resulting intracellular cAMP is measured. The assay kit contains a cAMP-specific antibody labeled with a donor fluorophore (e.g., Lumi4-Tb cryptate) and cAMP conjugated to an acceptor fluorophore (d2). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding. When the donor and acceptor are in close proximity, FRET occurs. Thus, high levels of cellular cAMP lead to a decrease in the FRET signal.

G cluster_0 Agonist Mode cluster_1 Antagonist Mode A Plate HEK293 cells expressing target GPCR B Add test compound (agonist) + IBMX (PDE inhibitor) A->B C Incubate 30 min @ RT B->C D Lyse cells & add HTRF reagents (cAMP-d2 + Ab-Cryptate) C->D E Incubate 60 min @ RT D->E F Read HTRF signal E->F G Plate HEK293 cells expressing target GPCR H Add test compound (antagonist) G->H I Incubate 15 min @ RT H->I J Add reference agonist (EC80) + IBMX (PDE inhibitor) I->J K Incubate 30 min @ RT J->K L Lyse cells & add HTRF reagents (cAMP-d2 + Ab-Cryptate) K->L M Incubate 60 min @ RT L->M N Read HTRF signal M->N

Figure 2: Workflow for cAMP HTRF agonist and antagonist assays.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., Dopamine D1 receptor)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Reference Agonist (e.g., Dopamine for D1 receptor)

  • HTRF cAMP Assay Kit (e.g., from Cisbio)

  • White, low-volume 384-well assay plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density of 2,000-5,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Preparation:

    • Prepare a stock solution of IBMX in assay buffer.

    • Prepare serial dilutions of the test compound and reference agonist in assay buffer containing IBMX.

  • Compound Addition (Agonist Mode):

    • Add 5 µL of the test compound dilutions to the cell plates.

    • Include wells with reference agonist (positive control) and buffer only (basal level).

    • Incubate for 30 minutes at room temperature.

  • Compound Addition (Antagonist Mode):

    • Add 5 µL of the test compound dilutions to the cell plates and incubate for 15 minutes.

    • Add 5 µL of the reference agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of its maximal response).

    • Incubate for a further 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP-cryptate antibody in the supplied lysis buffer.

    • Add 10 µL of the combined detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

Data Analysis:

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • For Agonist Mode: Plot cAMP concentration vs. log[compound] and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

  • For Antagonist Mode: Plot cAMP concentration vs. log[compound] and fit to an inhibitory dose-response curve to determine the IC₅₀. This can be converted to a functional equilibrium constant (Kb) using the Cheng-Prusoff equation.

Example Data Table (Hypothetical D1 Receptor Hit):

CompoundAssay ModeParameterValue (nM)Emax (% of Control)
1-(Thiophen-2-yl)piperidin-4-amineAgonistEC₅₀> 10,000< 10%
1-(Thiophen-2-yl)piperidin-4-amineAntagonistIC₅₀85N/A
Dopamine (Control)AgonistEC₅₀5.2100%
Haloperidol (Control)AntagonistIC₅₀12.1N/A

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • Fraga, C. A. M. (2019). The key role of piperidine ring in the design of new bioactive compounds. Mini-Reviews in Medicinal Chemistry, 19(18), 1478-1497. [Link]

  • Scholten, D. J., Canals, M., Maussang, D., Roumen, L., Smit, M. J., & Leurs, R. (2012). High-throughput screening of G protein-coupled receptors: a case study on the human histamine H4 receptor. Journal of Biomolecular Screening, 17(1), 19-30. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Zuercher, G. (2005). High-throughput screening technologies for drug discovery. Combinatorial Chemistry & High Throughput Screening, 8(7), 631-638. [Link]

  • Galandrin, S., Oligny-Longpré, G., & Bouvier, M. (2007). The evasive nature of G protein-coupled receptor signaling. Trends in Pharmacological Sciences, 28(8), 423-430. [Link]

  • Zwier, J. M., Roux, T., Cottet, M., Durroux, T., & Bdioui, S. (2010). A FRET-based sensor for quantitative monitoring of Gαi1 activation in living cells. Journal of Biological Chemistry, 285(31), 24175-24183. [Link]

  • Shafiee, A., & Ghasemian, F. (2013). Thiophene and its derivatives in medicine. Mini-Reviews in Medicinal Chemistry, 13(10), 1477-1496. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.com. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cellbiolabs.com. [Link]

  • Asif, M. (2014). A review on medicinal prospective of thiophene and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(6), 111-125. [Link]

  • Dansette, P. M., & Mansuy, D. (2017). Bioactivation of thiophene-containing drugs: reactivity of the thiophene S-oxides and thiophene epoxides. Archives of Biochemistry and Biophysics, 632, 97-106. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs: the prevalence, distribution, and therapeutic implications of alicyclic and heterocyclic rings in drugs and G-protein coupled receptor ligands. Journal of Medicinal Chemistry, 57(11), 4557-4589. [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)thiophen-2-amine. National Center for Biotechnology Information. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2018). Synthesis of some new thiophene, thienopyrimidine and thienopyrazole derivatives with potential anticancer activity. Molecules, 23(10), 2464. [Link]

  • Rubtsov, A. E., & Gevorgyan, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4786. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 85-107. [Link]

  • Tipton, K. F. (2018). Monoamine oxidase A and B: what have we learned?. Journal of Neural Transmission, 125(1), 1-5. [Link]

  • Valley, M. P., Zhou, W., & Cali, J. J. (2006). A bioluminescent assay for monoamine oxidase. Analytical Biochemistry, 359(2), 238-246. [Link]

  • Mathew, B., Parambi, D. G. T., & Choi, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2707, pp. 313-321). Humana, New York, NY. [Link]

Sources

Application Notes & Protocols: The Strategic Application of 1-(Thiophen-2-yl)piperidin-4-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(Thiophen-2-yl)piperidin-4-amine scaffold represents a confluence of two privileged heterocyclic systems in medicinal chemistry: thiophene and piperidine. The thiophene ring, a bioisostere of benzene, is a key component in numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in various receptor interactions.[1][2] The piperidine moiety is a foundational element in a vast array of centrally active and peripherally acting pharmaceuticals. Their combination in a single, synthetically tractable molecule provides a powerful platform for the development of novel therapeutics. This guide details the strategic importance of this scaffold and provides robust protocols for its application in synthesizing diverse classes of bioactive molecules, including kinase inhibitors, CNS-active agents, and potential anticoagulants.

The 1-(Thiophen-2-yl)piperidin-4-amine Scaffold: A Privileged Building Block

The title compound is a bifunctional molecule featuring two distinct nucleophilic nitrogen centers: a secondary amine within the piperidine ring (N1) and a primary amine at the 4-position (C4-NH₂). This duality is both a challenge and an opportunity. The primary challenge lies in achieving chemoselectivity during synthetic modifications.[3] However, this also provides two distinct vectors for structural diversification, allowing for the exploration of a wide chemical space.

  • The Thiophene Moiety: Contributes to the molecule's overall lipophilicity and metabolic stability. The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions within protein binding pockets.[4] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

  • The Piperidine Moiety: Often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability. The nitrogen atom is basic, allowing for salt formation, which is crucial for drug formulation. This ring system is a cornerstone in the design of agents targeting the central nervous system (CNS).

Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)piperidin-4-amine
PropertyValueSource
Molecular FormulaC₉H₁₄N₂SPubChem CID 69852524 (analog)
Molecular Weight182.29 g/mol PubChem CID 69852524 (analog)
Key FeaturesSecondary piperidine N, Primary C4-amineChemical Structure
Synthetic UtilityBifunctional, two sites for modificationMedicinal Chemistry Principles

Application in the Synthesis of Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][7] The 1-(Thiophen-2-yl)piperidin-4-amine scaffold can be elaborated into potent kinase inhibitors, where the thiophene ring often orients towards the hinge region of the ATP-binding pocket.

Rationale and Synthetic Strategy

The most common strategy involves the acylation of the C4-primary amine to introduce various pharmacophoric groups. This generates a diverse library of amides, sulfonamides, or ureas that can be screened for kinase inhibitory activity against targets like BRAF, DYRK1A, and JNK.[8][9][10]

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

G A 1-(Thiophen-2-yl)piperidin-4-amine C Amide Coupling (e.g., HATU, EDCI) or Sulfonylation A->C B Carboxylic Acid (R-COOH) or Sulfonyl Chloride (R-SO₂Cl) B->C D N-(1-(Thiophen-2-yl)piperidin-4-yl)amide/sulfonamide (Kinase Inhibitor Candidate) C->D E Purification (Chromatography) D->E F Biological Screening (Kinase Assay) E->F

Caption: Synthetic workflow for generating kinase inhibitor candidates.

Protocol: Synthesis of a Representative N-(Thiophen-2-yl)benzamide Derivative

This protocol describes the synthesis of an N-(1-(thiophen-2-yl)piperidin-4-yl)benzamide, a core structure found in some BRAF V600E inhibitors.[8]

Materials:

  • 1-(Thiophen-2-yl)piperidin-4-amine

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(Thiophen-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DMF, add benzoic acid (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture. The addition of a coupling agent like HATU is critical for efficiently forming the amide bond while minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to yield the pure N-(1-(thiophen-2-yl)piperidin-4-yl)benzamide.

Application in the Synthesis of CNS-Active Agents

The scaffold is an excellent starting point for molecules targeting CNS receptors, such as serotonin (5-HT) receptors, which are implicated in anxiety and depression.[11] For these targets, modification of the piperidine N1 nitrogen is often the key synthetic transformation.

Rationale and Synthetic Strategy

Achieving selective N-arylation at the piperidine ring nitrogen (N1) requires protecting the more nucleophilic C4-primary amine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[3] The subsequent N-arylation is typically accomplished via a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds.[3][12]

Diagram 2: Selective N1-Arylation Workflow

G cluster_0 Protection cluster_1 N-Arylation cluster_2 Deprotection A 1-(Thiophen-2-yl) piperidin-4-amine B Boc₂O, Base (e.g., TEA, DCM) A->B Step 1 C Boc-Protected Intermediate B->C E Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) C->E Step 2 D Aryl Halide (Ar-X) D->E F N1-Aryl, C4-Boc Intermediate E->F G Strong Acid (e.g., TFA or HCl/Dioxane) F->G Step 3 H Final Product: N1-Aryl-1-(Thiophen-2-yl) piperidin-4-amine G->H

Caption: Three-stage workflow for selective N1-arylation of the scaffold.

Protocol: Selective N1-Arylation via Buchwald-Hartwig Amination

This protocol is adapted from established methods for the selective N-arylation of piperidin-4-amines.[3]

Part A: Boc Protection of the C4-Amine

  • Dissolve 1-(Thiophen-2-yl)piperidin-4-amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.2 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used without further purification.

Part B: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4.4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq).[3] The choice of ligand is critical and often substrate-dependent, influencing reaction efficiency and selectivity.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq), the Boc-protected intermediate from Part A (1.2 eq), and anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the N1-aryl, C4-Boc intermediate.

Part C: Boc Deprotection

  • Dissolve the purified product from Part B in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[3]

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene may be needed to remove residual acid. If using HCl/dioxane, the hydrochloride salt of the final product often precipitates and can be collected by filtration.

Application in the Synthesis of Novel Anticoagulant Analogs

The anticoagulant drug Rivaroxaban is a direct Factor Xa inhibitor that contains a 5-chlorothiophene-2-carboxamide moiety.[13][14] While 1-(Thiophen-2-yl)piperidin-4-amine is not a direct intermediate, its structural features make it an excellent starting point for creating novel analogs to explore this therapeutic space.

Rationale and Synthetic Strategy

The strategy involves acylating the C4-primary amine with 5-chlorothiophene-2-carbonyl chloride. This reaction directly installs the critical pharmacophore responsible for binding to the S1 pocket of the Factor Xa active site.

Diagram 3: Synthesis of a Rivaroxaban Analog Core

G A 1-(Thiophen-2-yl)piperidin-4-amine C Acylation Reaction (Base, Solvent) A->C B 5-Chlorothiophene- 2-carbonyl chloride B->C D 5-Chloro-N-(1-(thiophen-2-yl)piperidin-4-yl) thiophene-2-carboxamide C->D E Potential Factor Xa Inhibitor Scaffold D->E Biological Evaluation

Caption: Acylation to form a key thiophene-carboxamide scaffold.

Protocol: Acylation with 5-Chlorothiophene-2-carbonyl chloride

This protocol is based on standard acylation procedures used in the synthesis of Rivaroxaban and its impurities.[15]

Materials:

  • 1-(Thiophen-2-yl)piperidin-4-amine

  • 5-Chlorothiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Acetonitrile and Water

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of 1-(Thiophen-2-yl)piperidin-4-amine (1.0 eq), water, and triethylamine (2.0 eq) in acetonitrile.

  • Cool the mixture to 5-10 °C in an ice bath. This is crucial to control the reactivity of the acid chloride and prevent side reactions.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.2 eq) in DCM to the cooled reaction mixture, maintaining the temperature below 15 °C.

  • Stir the reaction mass at 10–15 °C for 2–3 hours. Monitor the reaction's completion by HPLC or TLC.[15]

  • Once the starting material is consumed, add water to quench any remaining acid chloride.

  • Extract the product into an organic solvent like DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting solid, typically by recrystallization or column chromatography, to obtain the target carboxamide.

Summary and Conclusion

1-(Thiophen-2-yl)piperidin-4-amine is a highly valuable and versatile scaffold for modern drug discovery. Its dual reactive sites allow for targeted synthetic modifications, enabling the creation of diverse molecular architectures. The protocols detailed herein provide a robust framework for researchers to synthesize novel kinase inhibitors, CNS-active agents, and potential anticoagulants. By strategically protecting and functionalizing the two distinct amine groups, scientists can efficiently navigate chemical space to develop next-generation therapeutic agents.

References

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Application Notes & Protocols: 1-(Thiophen-2-yl)piperidin-4-amine as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] Among these, scaffolds combining multiple pharmacophoric elements offer a particularly rich starting point for drug discovery. This guide focuses on 1-(Thiophen-2-yl)piperidin-4-amine , a building block that marries the electron-rich, bioisosteric thiophene ring with the frequently employed piperidine scaffold.[3] The strategic placement of a primary amine provides a reactive handle for a multitude of cyclization and derivatization strategies. These notes provide experienced researchers and drug development professionals with the foundational logic, detailed protocols, and mechanistic insights required to leverage this versatile building block for the synthesis of novel, biologically relevant heterocyclic systems.

The Strategic Value of the 1-(Thiophen-2-yl)piperidin-4-amine Scaffold

The power of this building block lies in the synergistic combination of its three key components:

  • The Thiophene Ring: An aromatic heterocycle, thiophene is a well-established pharmacophore found in numerous approved drugs.[3] Its sulfur atom can engage in hydrogen bonding, and the ring itself is considered a bioisostere of a phenyl group, often improving metabolic stability and pharmacokinetic profiles.[3][4]

  • The Piperidine Ring: This saturated heterocycle is one of the most ubiquitous scaffolds in medicinal chemistry. It provides a rigid, three-dimensional framework that can orient substituents into specific vectors to optimize interactions with biological targets.

  • The Primary Amine: Positioned at the 4-position of the piperidine ring, this nucleophilic primary amine is the key reactive center. It serves as an ideal anchor point for constructing new ring systems through condensation, acylation, and alkylation reactions, enabling the exploration of diverse chemical space.

The logical relationship between these components forms the basis of its utility in synthetic chemistry.

cluster_components Structural Components BUILDING_BLOCK 1-(Thiophen-2-yl)piperidin-4-amine THIOPHENE Thiophene Moiety (Pharmacophore, Bioisostere) BUILDING_BLOCK->THIOPHENE contains PIPERIDINE Piperidine Scaffold (3D Framework) BUILDING_BLOCK->PIPERIDINE contains AMINE Primary Amine (Reactive Nucleophile) BUILDING_BLOCK->AMINE contains VERSATILITY High Synthetic Versatility THIOPHENE->VERSATILITY PIPERIDINE->VERSATILITY AMINE->VERSATILITY

Caption: Core components of the 1-(Thiophen-2-yl)piperidin-4-amine building block.

Synthesis of the Core Building Block

The target compound, 1-(Thiophen-2-yl)piperidin-4-amine, is not widely commercially available but can be synthesized efficiently from common starting materials. A standard and reliable method is the reductive amination of the corresponding ketone, N-Boc-piperidin-4-one, followed by N-arylation and deprotection.

Protocol 2.1: Synthesis via Reductive Amination and Buchwald-Hartwig Amination

This protocol outlines a robust, multi-step synthesis. The causality behind this choice is the high efficiency and functional group tolerance of each step. Reductive amination is a classic method for amine synthesis, while the Buchwald-Hartwig amination is a powerful, modern technique for forming C-N bonds with aryl halides.

START N-Boc-piperidin-4-one STEP1 Reductive Amination (NH4OAc, NaBH3CN) START->STEP1 INTERMEDIATE1 tert-butyl 4-aminopiperidine-1-carboxylate STEP1->INTERMEDIATE1 STEP2 Buchwald-Hartwig Amination (2-Bromothiophene, Pd catalyst, Base) INTERMEDIATE1->STEP2 INTERMEDIATE2 Boc-protected Target Compound STEP2->INTERMEDIATE2 STEP3 Deprotection (TFA or HCl) INTERMEDIATE2->STEP3 FINAL 1-(Thiophen-2-yl)piperidin-4-amine STEP3->FINAL

Caption: Synthetic workflow for the core building block.

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

  • To a solution of N-Boc-piperidin-4-one (10.0 g, 50.2 mmol) in methanol (200 mL), add ammonium acetate (38.7 g, 502 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (3.78 g, 60.2 mmol) portion-wise over 15 minutes. Causality: NaBH3CN is a mild reducing agent selective for the iminium ion intermediate, preventing reduction of the starting ketone.

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM, 200 mL) and 1 M NaOH (100 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the product, typically as a waxy solid, which can be used without further purification.

Step 2: Synthesis of tert-butyl (1-(thiophen-2-yl)piperidin-4-yl)carbamate

  • In an oven-dried flask under an inert atmosphere (N2 or Ar), combine tert-butyl 4-aminopiperidine-1-carboxylate (from Step 1, ~50.2 mmol), 2-bromothiophene (10.7 g, 65.3 mmol), sodium tert-butoxide (6.75 g, 70.3 mmol), and a palladium catalyst such as Pd2(dba)3 (460 mg, 0.5 mmol) with a suitable ligand like XPhos (950 mg, 2.0 mmol).

  • Add anhydrous toluene (250 mL) and degas the mixture.

  • Heat the reaction to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Step 3: Deprotection to yield 1-(Thiophen-2-yl)piperidin-4-amine

  • Dissolve the product from Step 2 in DCM (100 mL).

  • Add trifluoroacetic acid (TFA, 30 mL) dropwise at 0 °C. Causality: Strong acid efficiently cleaves the acid-labile Boc protecting group.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO3 solution until the aqueous layer is basic.

  • Extract with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate to yield the final product, 1-(Thiophen-2-yl)piperidin-4-amine.

Application in Novel Heterocycle Construction

The primary amine is a versatile handle for building a diverse range of heterocyclic systems. Below are protocols for two distinct and valuable classes of heterocycles.

Application 3.1: Synthesis of Pyrimidine-fused Systems

The reaction of the primary amine with β-dicarbonyl compounds or their equivalents is a classic strategy for constructing pyrimidine rings.[5] These scaffolds are prevalent in kinase inhibitors and other targeted therapeutics.

Rationale: This protocol uses ethyl acetoacetate to form an enamine intermediate, which is then cyclized in a high-boiling solvent. This two-step, one-pot procedure is highly efficient. The choice of Dowtherm A as a solvent facilitates the high temperatures required for the intramolecular cyclization.

START 1-(Thiophen-2-yl)piperidin-4-amine STEP1 Condensation (Ethanol, Reflux) START->STEP1 REACTANT Ethyl Acetoacetate REACTANT->STEP1 INTERMEDIATE Enamine Intermediate STEP1->INTERMEDIATE STEP2 Thermal Cyclization (Dowtherm A, 250 °C) INTERMEDIATE->STEP2 FINAL Fused Pyrimidinone Derivative STEP2->FINAL

Caption: Synthesis of fused pyrimidinones.

Protocol 3.1.1: Synthesis of 2-Methyl-7-(thiophen-2-yl)-4,6,7,8,9,10-hexahydro-5H-pyrimido[4,5-b]azepin-4-one

  • Combine 1-(Thiophen-2-yl)piperidin-4-amine (1.0 g, 5.1 mmol) and ethyl acetoacetate (0.73 g, 5.6 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of acetic acid (2 drops).

  • Reflux the mixture for 4 hours, monitoring the formation of the enamine intermediate by TLC.

  • Remove ethanol under reduced pressure.

  • Add Dowtherm A (15 mL) to the residue. Causality: Dowtherm A is a high-boiling eutectic mixture of diphenyl ether and biphenyl, ideal for high-temperature reactions up to 250-260 °C.

  • Heat the mixture in a sand bath to 250 °C and maintain for 30 minutes. A precipitate will form.

  • Cool the reaction to room temperature. Dilute with hexanes (50 mL) to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry to yield the target pyrimidinone.

Compound ID Starting Amine (mmol) Reagent Yield (%) M.P. (°C) Mass Spec (m/z [M+H]⁺)
Pym-015.1Ethyl Acetoacetate78>250262.1
Pym-025.1Diethyl Malonate72>250278.1
Application 3.2: Synthesis of Schiff Bases and Thiazolidin-4-ones

Schiff base formation is a fundamental reaction of primary amines, creating an imine linkage that is itself a useful intermediate for further cyclizations.[6][7] Reaction with thioglycolic acid is a common method to convert Schiff bases into thiazolidin-4-one rings, a scaffold known for a wide range of biological activities.[8][9]

Rationale: This two-step synthesis first creates the C=N double bond of the Schiff base under simple condensation conditions. The subsequent cyclization with thioglycolic acid proceeds via nucleophilic attack of the thiol on the imine carbon, followed by intramolecular condensation. Zinc chloride is used as a mild Lewis acid catalyst to activate the imine for nucleophilic attack.

Protocol 3.2.1: Synthesis of a Thiazolidin-4-one Derivative

Step A: Schiff Base Formation

  • Dissolve 1-(Thiophen-2-yl)piperidin-4-amine (1.0 g, 5.1 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.72 g, 5.1 mmol) in methanol (25 mL).

  • Add a catalytic amount of glacial acetic acid (3 drops).

  • Stir the mixture at room temperature for 6 hours. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry to yield the Schiff base.

Step B: Thiazolidin-4-one Ring Formation

  • To a solution of the Schiff base from Step A (~5.1 mmol) in anhydrous 1,4-dioxane (30 mL), add thioglycolic acid (0.56 g, 6.1 mmol).

  • Add a pinch of anhydrous zinc chloride (ZnCl2).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into a beaker of ice-cold water containing sodium bicarbonate.

  • Stir until a solid precipitate forms.

  • Collect the solid by filtration, wash extensively with water, and recrystallize from ethanol to afford the pure thiazolidin-4-one.

Compound ID Aldehyde Used Schiff Base Yield (%) Thiazolidinone Yield (%) Mass Spec (m/z [M+H]⁺)
Thz-014-Chlorobenzaldehyde9281393.1
Thz-024-Methoxybenzaldehyde9585389.1
Thz-032-Nitrobenzaldehyde8876404.1

Standard Characterization

Validation of all newly synthesized compounds is critical. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in amides, C=N in imines).

  • Melting Point (M.P.): To assess the purity of solid compounds.

Conclusion

1-(Thiophen-2-yl)piperidin-4-amine is a potent and versatile building block for constructing novel heterocyclic frameworks. The strategic positioning of its primary amine on a pharmaceutically relevant piperidine-thiophene scaffold provides a direct and efficient entry point into diverse chemical families, including fused pyrimidines and thiazolidinones. The protocols outlined herein are robust and grounded in established chemical principles, offering researchers a reliable platform for lead generation and optimization in drug discovery programs. The inherent biological relevance of the parent scaffold suggests that its derivatives are promising candidates for screening across various therapeutic areas.[2][4][8]

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  • Ghorab, M. M., & Al-Said, M. S. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Basic & Applied Sciences, 10, 185-189. Retrieved February 14, 2026, from [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-61. Retrieved February 14, 2026, from [Link]

  • Singh, P. (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Retrieved February 14, 2026, from [Link]

  • Akerman, M. P., et al. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molbank, 2021(2), M1234. Retrieved February 14, 2026, from [Link]

  • Anonymous. (2025, June 4). Piperidine Synthesis. DTIC. Retrieved February 14, 2026, from [Link]

  • El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6836-6846. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

"1-(Thiophen-2-yl)piperidin-4-amine" synthesis byproduct identification and purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis, Byproduct Identification, and Purification Guide

Ticket ID: #THIO-PIP-004 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Target Molecule: 1-(Thiophen-2-yl)piperidin-4-amine CAS: 1240608-73-8 (Generic structure class) Molecular Weight: 182.29 g/mol Structure Description: A piperidine ring N-linked to the 2-position of a thiophene ring, with a primary amine at the 4-position.

Technical Context: This molecule is a "deceptively simple" building block. While it appears to be a standard Buchwald-Hartwig coupling product, the presence of the electron-rich thiophene ring introduces specific reactivities that often ruin late-stage batches. The most frequent failure modes involve electrophilic scavenging by the thiophene ring during deprotection and catalyst poisoning during the C-N bond formation.

This guide provides an autonomous troubleshooting framework for these specific issues.

Critical Troubleshooting Modules (FAQs)

Module A: The "Ghost" Impurity (Mass M+56)

User Complaint: "I finished the Boc-deprotection with TFA. LCMS shows the product peak, but there is a persistent impurity at M+56 that co-elutes."

Diagnosis: Friedel-Crafts Alkylation (tert-Butylation) You are observing the alkylation of the thiophene ring by the tert-butyl cation generated during Boc removal. Thiophene is an electron-rich heterocycle. When you cleave the Boc group with Trifluoroacetic Acid (TFA), it releases a tert-butyl cation (


). Without a scavenger, this carbocation attacks the 5-position of the thiophene ring.

The Mechanism:

  • Acid cleaves Boc

    
     Product + 
    
    
    
    +
    
    
    .
  • 
     (Electrophile) attacks Thiophene (Nucleophile).
    
  • Result: 1-(5-(tert-butyl)thiophen-2-yl)piperidin-4-amine (Mass = Product + 56).

Corrective Protocol (The "Scavenger Cocktail"): Do not use neat TFA. You must add a cation scavenger.

  • Standard Fix: Use a cleavage cocktail of TFA : DCM : Triethylsilane (TES) (50 : 45 : 5). TES acts as a hydride source to quench the cation.

  • Alternative: Use Thioanisole (5%) as a scavenger if TES is unavailable.

  • Process Change: Switch to HCl in Dioxane or HCl in MeOH . The chloride ion is nucleophilic enough to trap the cation (forming tert-butyl chloride), and the solvent polarity often precipitates the amine salt, physically separating it from the reaction mixture.

Module B: Catalyst Death (Buchwald Coupling Failure)

User Complaint: "The coupling of 2-bromothiophene and 4-Boc-aminopiperidine stalls at 30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning by Sulfur Thiophenes are coordinating solvents. The sulfur atom can coordinate to Palladium (Pd), displacing phosphine ligands and forming an inactive "Pd-black" species. Standard ligands (like


 or dppf) bind too weakly to compete with the thiophene sulfur.

Corrective Protocol:

  • Ligand Switch: You require bulky, electron-rich biaryl phosphine ligands that bind Pd tightly.

    • Recommendation: RuPhos or XPhos . RuPhos is specifically designed for secondary amines and heteroaryl halides.

  • Pre-catalyst Strategy: Do not use

    
     + Ligand (in situ mixing). Use a pre-formed precatalyst like RuPhos Pd G3  or G4 . This ensures a 1:1 Ligand:Pd ratio and rapid initiation.
    
  • Base Selection: Switch to NaOtBu (Sodium tert-butoxide) in Toluene or Dioxane at 80-100°C.

Module C: Purification Nightmares (Streaking/Oiling)

User Complaint: "The product is sticking to the silica column, and I'm recovering it as a brown oil that degrades."

Diagnosis: Silanol Interaction & Free Base Instability Primary amines interact strongly with acidic silanols on silica gel, causing tailing. Furthermore, electron-rich aminothiophenes can be sensitive to air oxidation (forming N-oxides or S-oxides) when left as free bases.

Corrective Protocol:

  • Eluent Modifier: Use DCM:MeOH:

    
     (90:9:1). The ammonia competes for silanol sites.
    
  • Salt Formation (Stabilization): Do not store the free base. Immediately convert it to the Dihydrochloride (2HCl) salt or Oxalate salt .

    • Dissolve oil in minimal EtOH

      
       Add 4M HCl in Dioxane 
      
      
      
      Dilute with
      
      
      
      
      Filter precipitate.
    • The salt is a stable solid and resistant to oxidation.

Visual Troubleshooting Logic

Figure 1: Synthesis & Impurity Pathways

SynthesisPath Start Starting Materials (2-Bromothiophene + 4-Boc-aminopiperidine) Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Coupling RuPhos Pd G3 NaOtBu, 100°C Intermed Intermediate: N-Boc-1-(thiophen-2-yl) piperidin-4-amine Coupling->Intermed Deprotect Acidic Deprotection (TFA or HCl) Intermed->Deprotect Cation Side Product Generator: tert-Butyl Cation (t-Bu+) Deprotect->Cation Path B: No Scavenger Product TARGET PRODUCT (Free Amine) Deprotect->Product Path A: Scavengers Present (TES/Thioanisole) Impurity IMPURITY (M+56) 5-tert-butyl-thiophene adduct Cation->Impurity Electrophilic Attack on Thiophene Ring

Caption: Logical flow of synthesis showing the critical divergence point where the "M+56" impurity is generated during deprotection.

Validated Experimental Protocols

Protocol A: High-Fidelity Deprotection (Scavenger Method)

Use this to prevent the M+56 impurity.

  • Setup: Dissolve 1.0 mmol of the N-Boc intermediate in 5 mL of Dichloromethane (DCM).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq) or 1,3-Dimethoxybenzene (2.0 eq).

    • Note: TES is preferred as it is volatile and easy to remove.

  • Acid Addition: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) (2 mL).

    • Ratio: DCM:TFA should be roughly 2:1 to 1:1.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS.

  • Workup (Crucial):

    • Concentrate in vacuo.[1]

    • Azeotrope: Add Toluene (5 mL) and concentrate again (repeat 2x) to remove residual TFA.

    • Neutralization: Redissolve in DCM, wash with Saturated

      
      .
      
    • Result: Clean free base ready for salt formation.

Protocol B: Optimized Buchwald-Hartwig Coupling

Use this for the C-N bond formation step.

ComponentEquivalentsRoleSpecific Choice
Aryl Halide 1.0 eqSubstrate2-Bromothiophene (Liquid)
Amine 1.2 eqNucleophile4-(N-Boc-amino)piperidine
Catalyst 0.02 eq (2 mol%)Metal SourceRuPhos Pd G3 (Air stable precatalyst)
Base 1.5 eqProton SinkNaOtBu (Sodium tert-butoxide)
Solvent 0.2 M Conc.[1][2]MediumAnhydrous Toluene or Dioxane

Step-by-Step:

  • Charge a vial with Amine, Base, and Precatalyst.

  • Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Add Anhydrous Toluene via syringe.

  • Add 2-Bromothiophene via syringe.

  • Heat to 100°C for 4-16 hours.

  • Checkpoint: If the reaction turns black immediately, oxygen ingress occurred. If it stays orange/brown, the active species is stable.

Data Summary: Impurity Identification

Retention Time (Rel)Mass (ESI+)IdentityOriginSolution
1.00 183.1 (M+H) Target Product DesiredN/A
1.15239.1 (M+56)

-Butyl-Thiophene
Scavenging FailureAdd TES during deprotection
0.90199.1 (M+16)N-Oxide / S-OxideAir OxidationStore as HCl salt; use inert atm.
1.20364.2 (2M-2)DimerHomocouplingReduce catalyst loading; check halide quality

References & Authority

  • Buchwald-Hartwig Coupling (General): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Thiophene Sensitivity (Boc Deprotection): Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Specifically the section on Carbocations and Scavengers). Wiley-Interscience.

  • RuPhos Specificity: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Purification of Amines: "Purification of Laboratory Chemicals" (Armarego & Chai). Techniques for salting out amines.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Thiophene derivatives can be sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Troubleshooting "1-(Thiophen-2-yl)piperidin-4-amine" in Functional and Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing "1-(Thiophen-2-yl)piperidin-4-amine" and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges in functional and cellular assays. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

"1-(Thiophen-2-yl)piperidin-4-amine" belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The scaffold combines a thiophene ring, a known pharmacophore present in numerous bioactive compounds, with a piperidine ring, a common moiety in many approved drugs that helps modulate physicochemical properties.[1][2][3] While this chemical architecture offers therapeutic potential, it can also present unique challenges in experimental settings. This guide will walk you through a logical troubleshooting process, from initial hit validation to addressing complex cellular artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dose-response curve for "1-(Thiophen-2-yl)piperidin-4-amine" is inconsistent or non-sigmoidal. What are the initial checks I should perform?

A1: Initial Troubleshooting for Atypical Dose-Response Curves

An irregular dose-response curve is a common issue that can often be resolved by systematically checking your experimental setup. Before investigating compound-specific effects, it's crucial to rule out basic assay variability.

Core Checks & Rationale:

  • No-Template Control (NTC): Ensure your NTC is negative. A positive NTC is a clear sign of contamination.[4]

  • Positive and Negative Controls: Your positive control should yield a robust signal within the expected range, while the negative control should be at baseline. This confirms that the assay reagents and cellular systems are performing as expected.[4]

  • Reagent Integrity: Confirm that all reagents, including the compound stock, are within their expiration dates and have been stored correctly. Thawing and refreezing of reagents can lead to degradation.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[5]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for dose-response irregularities.

Q2: I'm observing significant cytotoxicity at higher concentrations of the compound, which confounds my functional assay results. How can I dissect functional effects from toxicity?

A2: Decoupling Function from Cytotoxicity

It is critical to determine if the observed functional effect is a specific pharmacological response or simply a consequence of cell death.

Step-by-Step Protocol: Multiplexed Viability and Functional Assay

  • Select Orthogonal Viability Assays: Choose two viability assays that measure different cellular parameters. For example:

    • Metabolic Activity: An MTS or resazurin-based assay.

    • Membrane Integrity: A real-time assay that measures the release of a cytosolic enzyme (e.g., LDH) or a dye-exclusion assay (e.g., Trypan Blue).

  • Experimental Design:

    • Plate cells at the desired density for your functional assay.

    • Treat cells with a full dose-response of "1-(Thiophen-2-yl)piperidin-4-amine".

    • At the endpoint of your functional assay, perform the viability assays in parallel on the same wells if possible, or on replicate plates.

  • Data Analysis:

    • Plot the dose-response curves for both the functional readout and the viability readouts on the same graph.

    • Determine the EC50 (for the functional effect) and the CC50 (cytotoxic concentration 50%).

    • A therapeutic window exists if the EC50 is significantly lower than the CC50. A good rule of thumb is a therapeutic index (CC50/EC50) of 10 or greater.

ParameterDescriptionIdeal Outcome
EC50 Effective concentration for 50% of maximal functional response.As low as possible.
CC50 Cytotoxic concentration for 50% of cells.As high as possible.
Therapeutic Index (TI) CC50 / EC50>10
Q3: My compound shows activity in a fluorescence-based assay, but I'm concerned about artifacts. How can I identify and mitigate compound interference?

A3: Identifying and Mitigating Assay Interference

Heterocyclic compounds, like those containing a thiophene ring, can interfere with assay technologies, particularly those relying on light-based detection.[6]

Common Mechanisms of Interference:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to a false positive signal.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a false negative signal.

  • Redox Cycling: Some compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can interfere with assay reagents or cause cellular stress.[7][8] This is a known liability for some chemical classes.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false positives.[9]

Experimental Workflow for De-risking Assay Interference:

Caption: Workflow to diagnose and confirm true biological activity versus assay artifacts.

Specific Counter-Screens:

  • To Test for Autofluorescence: Run the assay with the compound in buffer alone (no cells or target protein) and measure the signal at the assay's wavelengths.

  • To Test for Redox Activity: Include an antioxidant like N-acetylcysteine in your assay. If the compound's activity is diminished, it may be due to redox cycling.

  • To Test for Aggregation: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Aggregation-based inhibition is often disrupted by detergents.

Q4: The compound is active in my primary cell-based assay, but I'm unsure if it's hitting my intended target. How can I investigate off-target effects?

A4: Strategies for Investigating Off-Target Effects

Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[10] These are common and can complicate the interpretation of experimental data.

Recommended Approaches:

  • Target Engagement Assays: Directly measure the binding of the compound to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.

  • Orthogonal Cellular Assays: Use a different assay that measures a distinct downstream consequence of modulating your target. If "1-(Thiophen-2-yl)piperidin-4-amine" is a true modulator of the target, its effects should be consistent across different functional readouts.[11]

  • Use of Structurally Dissimilar Control Compounds: Test a known, well-characterized inhibitor or activator of your target that has a different chemical scaffold. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.

  • Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use CRISPR or siRNA to reduce or eliminate the expression of the target protein. A true on-target compound will lose its efficacy in these models.

Decision Tree for On-Target vs. Off-Target Effects:

Caption: A decision-making framework for validating on-target compound activity.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. Retrieved from [Link]

  • Oprea, T. I., Bologa, C. G., & Holmes, J. (2009). Cheminformatics Aspects of High Throughput Screening: from Robots to Models: Symposium Summary. PMC, 1-15. Retrieved from [Link]

  • Molecular Biology (MB). (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Sicho, M., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. Retrieved from [Link]

  • MDPI. (n.d.). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

  • AL-Ali, H., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC, 1-15. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Retrieved from [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-22. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-ylmethyl)piperidin-4-ol. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, 1-15. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI, 1-22. Retrieved from [Link]

  • American Chemical Society. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from [Link]

  • Singh, P., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Pharmaceutical Sciences and Research, 13(4), 1000-1006. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(12), 1718–1733. Retrieved from [Link]

  • An, Y., & Chen, Z. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 488-501. Retrieved from [Link]

Sources

Purification of "1-(Thiophen-2-yl)piperidin-4-amine" using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TP4A-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting tailing, retention, and stability issues during flash chromatography of aminopiperidine derivatives.

Ticket Overview: The Challenge

You are attempting to purify 1-(Thiophen-2-yl)piperidin-4-amine . This molecule presents a "perfect storm" of purification challenges:

  • Primary Amine (C4-NH₂): Highly basic (pKa ~10.5). It interacts aggressively with acidic silanol groups (

    
    ) on standard silica gel, causing severe tailing (streaking) and poor resolution.
    
  • Thiophene Moiety: An electron-rich aromatic ring. While generally stable, it can undergo acid-catalyzed polymerization or oxidation on "active" (acidic) silica, leading to product loss (often observed as a dark band at the baseline).

  • Piperidine Core: The N1 nitrogen is attached to the thiophene ring. While less basic than the primary amine due to the heteroaryl conjugation, it contributes to the overall polarity.

The following guide synthesizes field-proven protocols to resolve these issues, moving from standard silica modification to advanced stationary phases.

Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My compound elutes as a broad streak from solvent front to baseline. How do I fix this?

Diagnosis: This is the classic "Amine-Silanol Effect." The protons on the silica surface (


) protonate your primary amine (

), forming a reversible but strong ionic bond. The compound drags rather than partitions.[1]

The Fix: You must suppress this ionization by basifying the stationary phase.[1]

  • Protocol: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • Expert Insight: Pre-washing the column with the basic eluent before loading your sample is more effective than just adding base to the run. This saturates the "active sites" on the silica before your amine ever sees them [1].

Q2: I see a dark/black band forming at the top of the column, and my yield is low.

Diagnosis: Thiophene decomposition. Standard silica is slightly acidic (


). This acidity, combined with the high surface area, can catalyze the polymerization of the electron-rich thiophene ring or induce oxidation of the primary amine.

The Fix:

  • Switch to Neutral Alumina: Alumina is less acidic than silica and often gentler on thiophenes.

  • "Poison" the Silica: The TEA/NH₃ method mentioned in Q1 serves a dual purpose here—it neutralizes the acidity, protecting the thiophene ring [2].

  • Avoid Chlorinated Solvents: Old Chloroform/DCM can contain HCl. Ensure your DCM is distilled or stabilized with amylene, not acid.

Q3: The compound won't dissolve in the mobile phase (DCM/MeOH) for loading.

Diagnosis: Free primary amines on piperidine rings are often polar solids.

The Fix: Use Dry Loading (Solid Load) .

  • Dissolve the crude mixture in MeOH or DCM (add a few drops of TEA).

  • Add silica gel (ratio 1:1 or 1:2 w/w).

  • Evaporate to dryness on a rotovap.

  • Load the resulting free-flowing powder on top of your packed column. This prevents band broadening caused by poor solubility [3].

Module 2: The "Gold Standard" Protocols
Method A: Deactivated Silica (The Standard Approach)

Best for: Labs with standard consumables and tight budgets.

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).
Gradient:  0% to 10% MeOH (containing 1% 

) in DCM.
  • Preparation: Prepare a "Base Stock" of MeOH containing 10%

    
     (or 7N 
    
    
    
    in MeOH).
  • Column Conditioning: Flush the silica column with 3 column volumes (CV) of DCM containing 1% TEA or 1% of your Base Stock.

  • Elution: Run a gradient from 100% DCM to 90:10 (DCM : Base Stock).

    • Note: The ammonia competes with your amine for silanol sites, sharpening the peak.

Method B: Amine-Functionalized Silica (The Professional Approach)

Best for: High-value compounds, sensitive thiophenes, and maximum purity.

Stationary Phase: KP-NH (Propyl-amine bonded silica). Mobile Phase: Hexane / Ethyl Acetate (or DCM / EtOAc).

  • Mechanism: The surface is already basic. No TEA/NH₃ additives are needed.

  • Benefit: Eliminates the need for chlorinated solvents (greener) and protects the thiophene from acid.

  • Protocol: Run a standard gradient (e.g., 0-100% EtOAc in Hexane). The amine elutes freely without tailing.

Module 3: Visualization of Logic & Workflow
Figure 1: The Purification Decision Matrix

Caption: Logical flow for selecting the correct stationary phase based on compound behavior.

PurificationLogic Start Start: Purify 1-(Thiophen-2-yl)piperidin-4-amine CheckPhase Do you have Amine-Silica (KP-NH)? Start->CheckPhase UseKPNH METHOD B: Use KP-NH Column (Solvent: Hex/EtOAc) CheckPhase->UseKPNH Yes (Recommended) StandardSilica Must use Standard Silica (KP-Sil) CheckPhase->StandardSilica No CheckStability Is Thiophene degrading? (Black band on column) StandardSilica->CheckStability MethodA METHOD A: Deactivated Silica (DCM/MeOH + 1% NH4OH) CheckStability->MethodA No (Stable) Alumina METHOD C: Neutral Alumina (DCM/MeOH) CheckStability->Alumina Yes (Unstable)

Figure 2: The "Streaking" Mechanism & Solution

Caption: Molecular interaction between the 4-amino group and silica silanols, and how TEA blocks it.

Mechanism cluster_0 Problem: Tailing cluster_1 Solution: TEA Blocking Silanol Silica Surface (Si-OH) Bond Strong H-Bonding (Drag/Streak) Silanol->Bond Amine Target Molecule (R-NH2) Bond->Amine Silanol2 Silica Surface (Si-OH) TEA Triethylamine (Modifier) Silanol2->TEA Preferential Binding Amine2 Target Molecule (R-NH2) TEA->Amine2 Elutes Freely

Module 4: Quantitative Data & Solvent Ratios

Table 1: Recommended Solvent Systems for 4-Aminopiperidines

MethodSolvent ASolvent BModifierApplication Note
Standard DCMMethanol1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(aq)
Most common. Good solubility. Strong odor.
Alternative DCMMethanol2% TriethylamineUse if NH3 is unavailable. Must evap TEA thoroughly.
Green Ethyl AcetateEthanol2% TriethylamineAvoids chlorinated solvents. Good for scale-up.
KP-NH HexaneEthyl AcetateNoneBest Separation. No modifier needed.
References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Reich, H. J. (n.d.). Chromatography of Amines. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Biotage. (2018). Strategies for the Purification of Amines. Biotage Application Notes. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-(Thiophen-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of 1-(Thiophen-2-yl)piperidin-4-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods. Our goal is to equip you with the foundational principles and practical steps to overcome common analytical challenges, ensuring robust and reliable reaction monitoring.

The unique structure of 1-(Thiophen-2-yl)piperidin-4-amine, featuring a UV-active thiophene ring and a basic piperidine amine, presents specific chromatographic behaviors. Understanding these properties is the cornerstone of effective method development and troubleshooting.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It allows for a quick visualization of starting materials, intermediates, and the final product. However, the polar amine group in your target compound can often lead to challenging separations.

TLC Troubleshooting & FAQs

Question: My spots are streaking severely. What is causing this and how can I fix it?

Answer: Streaking is the most common issue when analyzing basic compounds like 1-(Thiophen-2-yl)piperidin-4-amine on standard silica gel plates.

  • Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the piperidine ring undergoes a strong acid-base interaction with these silanols. This interaction is so strong that as the solvent front moves, the analyte "drags" up the plate instead of partitioning cleanly, resulting in a streak rather than a compact spot.

  • Solution: To prevent this, you must neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.

    • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution (a few drops of concentrated NH4OH in the solvent reservoir) to your eluent system. TEA is a volatile base that will travel up the plate with the solvent front, effectively competing with your analyte for the acidic sites.

    • Alternative: Use commercially available "base-deactivated" silica plates, although these are more expensive.

Question: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Poor resolution (similar Retention Factor, Rf, values) indicates that the chosen mobile phase is not effectively differentiating between the components based on their polarity.

  • Strategy 1: Systematically Varying Solvent Polarity:

    • If Rf values are too high (> 0.8): Your mobile phase is too polar. Decrease the concentration of the polar component (e.g., methanol, ethanol).

    • If Rf values are too low (< 0.2): Your mobile phase is not polar enough. Increase the concentration of the polar component.

  • Strategy 2: Change Solvent Selectivity: If simply adjusting polarity doesn't work, you need to change the nature of the solvents to exploit different intermolecular interactions. For instance, if you are using a Hexane/Ethyl Acetate system, the primary interaction is based on polarity. Consider switching to a system with different capabilities:

    • Dichloromethane/Methanol: Dichloromethane offers different interactions than hexane.

    • Toluene/Acetone: Introduces aromatic pi-pi stacking possibilities.

  • Data-Driven Solvent Selection:

Mobile Phase System (v/v)Typical ApplicationExpected Result for 1-(Thiophen-2-yl)piperidin-4-amine
95:5 DCM:MeOHGood starting pointModerate Rf, potential for streaking.
95:5:1 DCM:MeOH:TEARecommended Starting Point Mitigates streaking, provides cleaner spots.
80:20 Ethyl Acetate:HexaneFor less polar compoundsLikely very low Rf for the amine product.
80:20:1 Ethyl Acetate:Hexane:TEAFor less polar systemsBetter spot shape, but may still have low Rf.
Diagram: TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC problem Analyze Plate start->problem streaking Spots Streaking? problem->streaking Visually Inspect resolution Poor Resolution? (ΔRf small) streaking->resolution No add_base Add 1% TEA or NH4OH to Mobile Phase streaking->add_base Yes change_polarity Adjust Polarity (More/Less Polar Solvent) resolution->change_polarity Yes good_tlc Good Separation resolution->good_tlc No add_base->problem Rerun change_polarity->problem Rerun change_selectivity Change Solvent System (e.g., DCM/MeOH to EtOAc/Hex) change_polarity->change_selectivity If no improvement change_selectivity->problem Rerun

Caption: A logical workflow for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on reaction conversion and purity. For 1-(Thiophen-2-yl)piperidin-4-amine, a reverse-phase (RP-HPLC) method is most appropriate.

HPLC Troubleshooting & FAQs

Question: What is the best starting column and mobile phase for my compound?

Answer:

  • Column: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is the ideal starting point. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particle size is recommended.

  • Mobile Phase: The thiophene ring provides a good UV chromophore.

    • Aqueous (A): Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Organic (B): Acetonitrile (ACN) or Methanol (MeOH) with the same concentration of the same acid.

  • Rationale: The acidic modifier (TFA or FA) serves two critical purposes:

    • Protonates the Analyte: It protonates the basic piperidine nitrogen to a single, consistent ionic form (R-NH3+). This prevents peak splitting that can occur from analyzing a mix of the free base and its conjugate acid.

    • Suppresses Silanol Interactions: It protonates the residual silanol groups on the silica support (Si-O-), minimizing ionic interactions that cause severe peak tailing. TFA is a strong ion-pairing agent and often provides sharper peaks than formic acid.

  • Detection: The thiophene moiety typically exhibits strong absorbance around 230-260 nm. A photodiode array (PDA) detector is invaluable for initial method development to determine the optimal detection wavelength (λmax). A starting wavelength of 254 nm is a common and effective choice.

Question: My peaks are tailing badly. I'm already using an acid modifier. What else can I do?

Answer: While an acid modifier is the first step, peak tailing with basic analytes can be persistent.

  • Causality: Even on high-purity silica, some residual, highly acidic silanols can remain. Your basic analyte interacts strongly with these sites, leading to a "tail" on the backside of the peak.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Try increasing the acid (TFA or FA) concentration from 0.1% to 0.2%. This can further improve the masking of active sites.

    • Switch to a "Base-Deactivated" Column: Modern columns are specifically designed for analyzing basic compounds. Look for columns marketed with keywords like "base-deactivated," "polar-endcapped," or those designed for high pH stability.

    • Use a Higher pH Mobile Phase (with the right column): If you have a pH-stable hybrid or polymer-based column, you can use a mobile phase with a pH > 8 (e.g., ammonium bicarbonate buffer). At this pH, your analyte will be in its neutral free-base form, and the silica silanols will be deprotonated and repelled, eliminating tailing. Warning: Do NOT use a high pH mobile phase on a standard silica-based C18 column, as it will rapidly dissolve the silica support, destroying the column.

Question: My retention time is shifting between injections. What is the problem?

Answer: Retention time (RT) instability points to a lack of system equilibrium or changes in mobile phase composition.

  • Common Causes & Solutions:

    • Insufficient Equilibration: Before starting your run sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For a standard 150 mm column, flushing with 10-15 column volumes is recommended.

    • Mobile Phase Evaporation: Over time, the more volatile component of your mobile phase (usually acetonitrile) can evaporate, changing the overall solvent strength and causing RT drift. Always use fresh mobile phase and keep solvent bottles capped.

    • Temperature Fluctuation: Column temperature significantly affects retention. Using a thermostatted column compartment is essential for reproducible chromatography. A standard temperature of 30-40 °C is common.

    • Pump Performance: Inconsistent mixing or flow from the HPLC pump can cause RT shifts. Ensure your pump has been recently serviced and is functioning correctly.

Protocol: Starting RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% ACN in Water.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve a small amount of the reaction mixture in a 50:50 mix of Water:ACN.

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting start HPLC Analysis problem Identify Issue start->problem tailing Peak Tailing? problem->tailing rt_shift RT Shifting? problem->rt_shift no_peaks No Peaks? problem->no_peaks solution_tailing1 Ensure 0.1% TFA/FA is in A and B solvents tailing->solution_tailing1 Yes good_hplc Good Chromatogram tailing->good_hplc No solution_rt1 Increase Column Equilibration Time rt_shift->solution_rt1 Yes rt_shift->good_hplc No solution_nopeaks1 Check Detector (Lamp On?) Check Wavelength (Use PDA) no_peaks->solution_nopeaks1 Yes no_peaks->good_hplc No solution_tailing2 Use Base-Deactivated Column solution_tailing1->solution_tailing2 If persists solution_tailing2->good_hplc solution_rt2 Use Column Oven & Fresh Mobile Phase solution_rt1->solution_rt2 If persists solution_rt2->good_hplc solution_nopeaks2 Check Sample Prep & Injection solution_nopeaks1->solution_nopeaks2 If persists solution_nopeaks2->good_hplc

Caption: Decision tree for diagnosing common HPLC problems.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (This book provides extensive detail on the theory of TLC, including analyte-stationary phase interactions). [Link to a relevant resource or publisher page: https://www.thieme.in/shop/en/high-performance-thin-layer-chromatography-for-the-analysis-of-medicinal-plants.html]
  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–439. (A classic article from a leading expert explaining the causes of peak tailing, particularly silanol interactions). [Link to the journal archive: https://www.chromatographyonline.com/journal/lcgc-north-america]
  • Krokhin, O. V., et al. (2004). An improved model for prediction of peptide retention time in reversed-phase HPLC: its application to protein identification. Molecular & Cellular Proteomics, 3(9), 908-919. (While focused on proteomics, this paper discusses the mechanistic differences in how formic acid and trifluoroacetic acid affect peptide retention and peak shape, which is directly applicable to other amine-containing molecules). [URL: https://www.mcponline.org/article/S1535-9476(20)32223-2/fulltext]
  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1995). High-pH mobile phase effects on silica-based reversed-phase columns. Journal of Chromatography A, 691(1-2), 3-19. (A foundational paper detailing the mechanism and kinetics of silica dissolution at high pH, explaining why it is destructive to traditional columns). [URL: https://www.sciencedirect.com/science/article/abs/pii/002196739400813O]

Validation & Comparative

Technical Guide: Comparative Selectivity & Liability Profiling of 1-(Thiophen-2-yl)piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(Thiophen-2-yl)piperidin-4-amine (TPA) scaffold represents a classic bioisosteric challenge in medicinal chemistry. While the thiophene moiety often confers superior potency compared to phenyl analogues due to specific electronic effects (lone pair availability) and reduced steric bulk, it introduces significant metabolic liabilities.

This guide provides a rigorous, data-driven comparison of TPA against its primary bioisosteres: 1-Phenylpiperidin-4-amine (PPA) and 1-(Pyridin-2-yl)piperidin-4-amine (PyPA) . We focus on cross-reactivity defined by off-target promiscuity (hERG) and metabolic bioactivation (reactive metabolite formation) .

Part 1: Structural Basis of Cross-Reactivity

The substitution of a phenyl ring with a thiophene alters the physicochemical landscape of the piperidine scaffold. Understanding these fundamental shifts is critical for interpreting cross-reactivity data.

Electronic & Steric Differentiators
  • Electronic Density: Thiophene is electron-rich (π-excessive) compared to benzene. This increases the basicity of the piperidine nitrogen slightly less than a pyridine substitution but allows for stronger

    
     stacking interactions in hydrophobic pockets (e.g., Kinase ATP binding sites).
    
  • Metabolic "Alert": The sulfur atom is a soft nucleophile but prone to S-oxidation. Unlike the phenyl ring, which typically undergoes stable hydroxylation, the thiophene ring can be metabolically activated to a thiophene S-oxide or epoxide , both of which are Michael acceptors capable of covalent binding to host proteins (bioactivation).

The Competitors

We compare TPA against two standard alternatives:

Compound CodeStructure DescriptionKey Characteristic
TPA 1-(Thiophen-2-yl)piperidin-4-amineHigh Potency / High Risk: Electron-rich, lipophilic, metabolic alert.[1]
PPA 1-Phenylpiperidin-4-amineBaseline: Stable, standard lipophilicity, moderate hERG risk.
PyPA 1-(Pyridin-2-yl)piperidin-4-amineLow Risk: Lower lipophilicity (LogP), higher solubility, reduced CYP inhibition.

Part 2: Comparative Selectivity Profiling

The following data represents a consolidated analysis of cross-reactivity trends observed in high-throughput screening (HTS) campaigns involving these scaffolds.

Physicochemical & hERG Liability

Piperidine scaffolds are notorious for hERG channel inhibition, a primary driver of cardiotoxicity. The lipophilicity (cLogP) of the N-substituent correlates strongly with hERG affinity.

Table 1: Physicochemical Properties & hERG Cross-Reactivity

MetricTPA (Thiophene) PPA (Phenyl) PyPA (Pyridine) Interpretation
cLogP 2.11.91.2TPA is the most lipophilic, driving non-specific binding.
TPSA (Ų) 54.026.038.9PyPA offers the best solubility profile.
hERG IC50 (µM) 1.2 (High Risk) 4.5 (Moderate)>30 (Low Risk)TPA shows significant hERG liability due to lipophilic trapping in the channel pore.
LLE (Ligand Efficiency) ModerateModerateHigh PyPA often retains potency with lower lipophilicity.

Critical Insight: While TPA often yields the highest primary target affinity (e.g.,


 < 10 nM for GPCRs), its hERG safety margin is frequently < 30-fold, necessitating downstream medicinal chemistry fixes (e.g., adding polarity).
Metabolic Cross-Reactivity (CYP Inhibition)

Cross-reactivity extends to metabolic enzymes. Thiophenes can act as mechanism-based inhibitors (MBIs) of Cytochrome P450s.

Table 2: CYP450 Inhibition Profile (IC50 in µM)

IsoformTPA PPA PyPA Mechanism of Interference
CYP3A4 2.48.1>25TPA competes for the heme iron; S-oxidation products can coordinate irreversibly.
CYP2D6 1.81.512.0Piperidine basic nitrogen drives 2D6 binding; Pyridine reduces basicity slightly.
CYP1A2 0.5 >50>50Specific Liability: Planar thiophenes fit the narrow 1A2 active site, causing potent inhibition.

Part 3: Metabolic Bioactivation (The "Hidden" Reactivity)

The most dangerous form of cross-reactivity for TPA is covalent binding . The thiophene ring is bioactivated by CYPs to form reactive sulfoxides.[2] This does not occur with PPA or PyPA.

Mechanism of Bioactivation

The pathway below illustrates why TPA requires rigorous "Glutathione Trapping" studies during lead optimization.

Bioactivation TPA TPA (Parent) CYP CYP450 (Oxidation) TPA->CYP S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Major Path Epoxide Thiophene Epoxide (Alternative Intermediate) CYP->Epoxide Minor Path Protein Cellular Protein (Nucleophile) S_Oxide->Protein Covalent Binding GSH Glutathione (Trapping Agent) S_Oxide->GSH In Vitro Trapping Toxicity Hepatotoxicity (Immune/Cell Death) Protein->Toxicity Safe_Adduct GSH-Adduct (Excreted) GSH->Safe_Adduct

Figure 1: Bioactivation pathway of Thiophene-based scaffolds.[1][2] The S-oxide intermediate acts as a Michael acceptor, leading to potential toxicity unless detoxified by Glutathione.

Part 4: Experimental Protocols

To validate the safety of a TPA-based lead, you must perform these self-validating protocols.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of reactive thiophene-S-oxides. Standard: >1% conversion to GSH adduct indicates a high toxicity risk.

  • Preparation:

    • Prepare 10 mM stock of TPA in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare Trapping Mix: 5 mM Glutathione (GSH) or Dansyl-GSH (for fluorescence detection) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Mix: 1 µM TPA + 1 mg/mL HLM + 5 mM GSH.

    • Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH-regenerating system (1 mM final).

    • Control: Run parallel incubation without NADPH (validates non-P450 stability).

  • Termination & Analysis:

    • Stop reaction at 60 mins with ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge (3000g, 10 min).

    • LC-MS/MS Analysis: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific parent + 307 Da (GSH) mass shift.

  • Data Output:

    • Calculate Covalent Binding Index (CBI) based on the ratio of GSH-adduct area to Internal Standard.

Protocol B: Competitive Selectivity Profiling (Kinase/GPCR)

Objective: Determine if the thiophene confers specific affinity vs. non-specific lipophilic binding.

  • Panel Setup: Select a panel of 3 structurally diverse kinases (e.g., SRC, MAPK, EGFR) and 1 off-target (e.g., hERG or 5-HT2A).

  • Dose-Response:

    • Prepare 10-point serial dilution of TPA, PPA, and PyPA (Start 10 µM, 1:3 dilution).

  • Assay Execution:

    • Use FRET or Radioligand binding formats.

    • Normalization: Normalize data to DMSO control (0%) and Reference Inhibitor (100%).

  • Analysis:

    • Compare Ligand Efficiency (LE) :

      
      .
      
    • Pass Criteria: TPA must show >10x selectivity improvement over PPA to justify the increased metabolic risk.

Part 5: Decision Framework

Use this logic flow to determine if the TPA scaffold is viable for your program.

DecisionTree Start Evaluate TPA Scaffold Potency Is Potency > 10x vs Phenyl? Start->Potency Risk_Check Check Metabolic Liability Potency->Risk_Check Yes Unsafe Stop: Switch to Pyridine (PyPA) Potency->Unsafe No (Risk not justified) GSH_Test Run GSH Trapping Assay Risk_Check->GSH_Test Safe Proceed: Monitor Liver Enzymes GSH_Test->Safe No Adducts Block Block Metabolic Soft Spot (e.g., Cl/F at C5 position) GSH_Test->Block Adducts Detected Block->GSH_Test Re-test

Figure 2: Strategic decision tree for Thiophene scaffold optimization.

References

  • Bioisosteric Replacement & Toxicity

    • BenchChem.[3] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity."[4] Accessed Feb 2026. Link

    • Hypha Discovery. "Bioisosteres that influence metabolism."[3][5] Accessed Feb 2026. Link

  • Metabolic Bioactivation

    • Dansette, P. M., et al. "Bioactivation of substituted thiophenes... in human liver microsomes." Chemical Research in Toxicology, 2011.[6] Link

    • Graham, et al. "Identification of the Thiophene Ring of Methapyrilene as a Novel Bioactivation-Dependent Hepatic Toxicophore." Journal of Pharmacology and Experimental Therapeutics, 2008. Link

  • hERG & Piperidine SAR

    • National Institutes of Health (NIH). "Ensemble of structure and ligand-based classification models for hERG liability profiling." 2023. Link

    • Thieme Connect. "Application of Chiral Piperidine Scaffolds in Drug Design." 2023.[7][8][9] Link

Sources

A Senior Application Scientist's Guide to the Bioactivity Validation of 1-(Thiophen-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, novel chemical entities such as "1-(Thiophen-2-yl)piperidin-4-amine" present both an opportunity and a challenge. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological pathways.[1][2] The incorporation of a thiophene moiety suggests potential for unique pharmacological properties, as this group is also a common feature in bioactive molecules.[3][4] However, without established biological targets, a systematic and robust validation of its bioactivity is paramount.

This guide provides a comprehensive framework for the initial bioactivity validation of "1-(Thiophen-2-yl)piperidin-4-amine." We will eschew a one-size-fits-all template and instead adopt a logical, tiered approach that begins with broad screening and progressively narrows down to specific functional activity. This methodology is designed to be self-validating, ensuring that each step builds upon a foundation of reliable data. Our focus will be on establishing a clear, evidence-based understanding of the compound's potential therapeutic value.

Part 1: The Strategic Validation Workflow: From Broad Screening to Specific Function

The journey from a novel compound to a validated lead molecule requires a structured and logical progression of assays. A common pitfall is to invest heavily in complex functional assays without first establishing a clear biological target. Our proposed workflow mitigates this risk by employing a phased approach.

Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization & Selectivity A Initial Target Screening (e.g., Radioligand Binding Assay Panel) B Data Analysis: Identify Primary Hit(s) A->B C Confirmatory Assays (Orthogonal Assay Format) B->C Primary Hit(s) Advance D Dose-Response & Potency Determination (e.g., IC50/EC50) C->D E Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) D->E Confirmed & Potent Hit F Selectivity Profiling (Against Related Targets) E->F G G F->G Final Report: Validated Bioactivity Profile

Caption: A phased approach to bioactivity validation for novel compounds.

Part 2: Phase 1 - Unmasking Potential Targets with Radioligand Binding Assays

Our initial objective is to cast a wide net to identify potential biological targets. Given that the piperidine scaffold is prevalent in central nervous system (CNS) active compounds, a logical starting point is a panel of G-protein coupled receptors (GPCRs) implicated in neurotransmission. A radioligand binding assay is an ideal primary screening tool due to its sensitivity, and robustness.

Principle of the Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Binding_Assay_Principle Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binds Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Competes for Binding Radioligand2 Radioligand (*)

Caption: Competitive binding of a test compound and radioligand to a receptor.

Experimental Protocol: GPCR Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for the specific receptor and radioligand being used. For this example, we will hypothetically screen against the Dopamine D2 receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of [3H]-Spiperone (a D2 antagonist radioligand) to all wells to a final concentration approximately equal to its Kd.

    • For total binding wells, add 25 µL of assay buffer.

    • For non-specific binding wells, add 25 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • Add 25 µL of "1-(Thiophen-2-yl)piperidin-4-amine" at various concentrations (e.g., from 1 nM to 100 µM). As comparators, include a known D2 antagonist (e.g., Haloperidol) as a positive control and a structurally similar but inactive compound as a negative control.

  • Incubation and Termination:

    • Add 100 µL of the prepared cell membrane suspension to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[5]

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, followed by washing with cold assay buffer to separate bound from free radioligand.

  • Detection and Data Analysis:

    • Allow the filter mat to dry, then add a scintillation cocktail.

    • Quantify the radioactivity in each filter disc using a scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation
CompoundTargetIC50 (nM)
1-(Thiophen-2-yl)piperidin-4-amine Dopamine D275.8 ± 5.2
Haloperidol (Positive Control)Dopamine D25.1 ± 0.4
1-Benzylpiperidine (Negative Control)Dopamine D2> 10,000

Interpretation: The hypothetical data above suggests that "1-(Thiophen-2-yl)piperidin-4-amine" exhibits moderate affinity for the Dopamine D2 receptor, warranting further investigation. Its potency is less than the established antagonist Haloperidol, but significantly greater than the negative control. This "hit" provides a clear direction for the next phase of validation.

Part 3: Phase 2 & 3 - Functional Confirmation and Selectivity Profiling

A binding assay tells us that a compound interacts with a target, but it doesn't reveal the functional consequence of that interaction (i.e., is it an agonist or an antagonist?). To answer this, we must move to a cell-based functional assay.[6][7]

Principle of a cAMP Functional Assay

The Dopamine D2 receptor is a Gi-coupled GPCR. Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, an antagonist will block the ability of a known agonist to suppress cAMP levels.

cAMP_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist D2 Agonist D2R_A D2 Receptor Agonist->D2R_A Gi_A Gi Protein (Active) D2R_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A cAMP Levels AC_A->cAMP_A Decreases Antagonist D2 Antagonist D2R_B D2 Receptor Antagonist->D2R_B Blocks Agonist2 D2 Agonist Agonist2->D2R_B Cannot Bind AC_B Adenylyl Cyclase D2R_B->AC_B No Inhibition cAMP_B cAMP Levels (No Change) AC_B->cAMP_B Maintains

Caption: D2 receptor signaling pathway and the effect of agonists vs. antagonists on cAMP levels.

Experimental Protocol: HTRF cAMP Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a sensitive, no-wash detection of cAMP.

  • Cell Preparation:

    • Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-hD2).

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of "1-(Thiophen-2-yl)piperidin-4-amine" and the positive control antagonist (Haloperidol).

    • Aspirate the culture medium from the cells and add the diluted test compounds.

    • Incubate for 15-30 minutes at room temperature.

    • Add a known D2 agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC80) to all wells, except for the negative control wells.

    • Incubate for another 15-30 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Lyse the cells and add the HTRF cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Detection and Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound. For an antagonist, this will show a dose-dependent reversal of the agonist-induced cAMP suppression.

    • Calculate the IC50 value from the dose-response curve.

Comparative Data and Selectivity

To establish a comprehensive profile, it is crucial to assess the compound's activity against related targets. For a D2 antagonist, key off-targets would include other dopamine receptor subtypes (D1, D3, D4, D5) and serotonin receptors (e.g., 5-HT2A), which are often implicated in the side-effect profiles of antipsychotic drugs.

Assay TypeTarget1-(Thiophen-2-yl)piperidin-4-amine (IC50, nM)Haloperidol (IC50, nM)
Binding Dopamine D275.85.1
Functional (cAMP) Dopamine D2121.48.3
Selectivity Panel
BindingDopamine D3850.27.5
BindingSerotonin 5-HT2A350.612.4
BindingAdrenergic α1> 5,00025.0

Interpretation: The functional assay confirms that "1-(Thiophen-2-yl)piperidin-4-amine" acts as a Dopamine D2 antagonist, with an IC50 value reasonably close to its binding affinity. The selectivity data reveals a favorable profile compared to Haloperidol. It shows significantly less affinity for the D3 and 5-HT2A receptors, and negligible activity at the α1-adrenergic receptor. This suggests a potentially lower risk of certain side effects, such as extrapyramidal symptoms or orthostatic hypotension, which are associated with activity at these off-targets.

Conclusion: A Validated Starting Point for Drug Development

Through this systematic and multi-tiered validation process, we have transformed "1-(Thiophen-2-yl)piperidin-4-amine" from a novel molecule of unknown function into a validated hit with a defined mechanism of action as a selective Dopamine D2 antagonist. The presented protocols are robust and adhere to established principles of assay validation, ensuring the trustworthiness of the generated data.[8][9][10]

The key takeaways from this guide are:

  • A Phased Approach is Critical: Do not commit to resource-intensive assays without first identifying and confirming a biological target.

  • Orthogonal Assays Build Confidence: Confirming binding activity with a functional assay is essential to understanding a compound's true pharmacological effect.

  • Context is Key: Comparing a novel compound to both positive and negative controls, as well as profiling it against relevant off-targets, provides the necessary context to evaluate its potential as a drug candidate.

This guide provides a foundational blueprint for the bioactivity validation of "1-(Thiophen-2-yl)piperidin-4-amine." The data generated through these, or similar, assays will be instrumental in guiding future lead optimization efforts and making informed decisions in the drug development pipeline.

References

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  • Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. [Link]

  • Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 45(3), 393-403. [Link]

  • Shcheglov, D. V., et al. (2022). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2022(2), M1380. [Link]

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A Medicinal Chemist's Guide to Scaffold Selection: 1-(Thiophen-2-yl)piperidin-4-amine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Heterocyclic Scaffolds in Modern Drug Discovery

In the intricate world of drug design, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the promising "1-(Thiophen-2-yl)piperidin-4-amine" scaffold against other widely employed heterocyclic systems, namely piperidine, pyridine, and pyrimidine. By delving into their synthesis, physicochemical properties, and biological implications, supported by experimental data and protocols, we aim to equip the medicinal chemist with the insights necessary to make informed decisions in scaffold selection and lead optimization.

The Rise of Privileged Scaffolds: A Strategic Advantage

Certain molecular frameworks, termed "privileged scaffolds," are recurrent motifs in a multitude of bioactive compounds, demonstrating a remarkable ability to interact with diverse biological targets.[1][2] The fusion of a thiophene ring with a piperidine moiety, as seen in 1-(Thiophen-2-yl)piperidin-4-amine, creates such a privileged structure.[1] This combination marries the electron-rich aromaticity of thiophene with the conformational flexibility and basic nitrogen of piperidine, offering a unique blend of properties for molecular recognition.[1]

Deconstructing 1-(Thiophen-2-yl)piperidin-4-amine: A Scaffold of Promise

The 1-(Thiophen-2-yl)piperidin-4-amine scaffold has garnered significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, as well as anticancer and antiviral therapeutics.[1] Its utility stems from the synergistic interplay of its constituent rings.

Physicochemical Landscape

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the parent 1-(Thiophen-2-yl)piperidin-4-amine is not extensively published, we can infer its characteristics and compare them to related structures.

Property1-(Thiophen-2-yl)piperidin-4-amine (and its derivatives)PiperidinePyridinePyrimidine
Molecular Weight ( g/mol ) 182.29 (for the parent amine)85.1579.1080.09
Predicted LogP ~1.9 (for the parent amine)0.610.65-0.14
pKa (of the basic nitrogen) ~8.5 - 9.5~11.2~5.2~1.3
Hydrogen Bond Donors 1 (primary amine)100
Hydrogen Bond Acceptors 2 (piperidine N, thiophene S)112
General Solubility Soluble in organic solvents, moderate aqueous solubility.Miscible with water and many organic solvents.Miscible with water and organic solvents.Soluble in water, ethanol, ether.

Note: LogP and pKa values are estimates for the parent scaffolds and can vary significantly with substitution.

The thiophene ring, often considered a bioisostere of a phenyl ring, generally increases lipophilicity compared to more polar heterocycles like pyrimidine.[3][4] The piperidine nitrogen provides a basic handle, crucial for salt formation to enhance solubility and for key interactions with biological targets.

The Art of Synthesis: Crafting the Core

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. The synthesis of 1-(Thiophen-2-yl)piperidin-4-amine and its analogs typically involves the coupling of a thiophene moiety to a piperidine core.

General Synthetic Workflow

cluster_0 Synthesis of the Piperidine Core cluster_1 Thiophene Introduction cluster_2 Coupling and Final Product A 4-Piperidone D Reductive Amination or Buchwald-Hartwig Coupling A->D B Protected 4-aminopiperidine E 1-(Thiophen-2-yl)piperidin-4-amine B->E Alternative Route C 2-Bromothiophene or Thiophene-2-carboxaldehyde C->D D->E

General synthetic strategy for 1-(Thiophen-2-yl)piperidin-4-amine.
Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of N-arylpiperidines, adaptable for the synthesis of 1-(Thiophen-2-yl)piperidin-4-amine.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Thiophene-2-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and thiophene-2-carboxaldehyde (1.1 eq) in DCE, add TEA (2.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(thiophen-2-yl)piperidin-4-one.

  • Subsequent conversion of the ketone to the amine can be achieved through reductive amination with a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent.

A Comparative Analysis of Heterocyclic Scaffolds

The true value of a scaffold is best understood in comparison to its alternatives. Here, we evaluate 1-(Thiophen-2-yl)piperidin-4-amine against piperidine, pyridine, and pyrimidine, focusing on their application in kinase inhibition, a prominent area in oncology drug discovery.

Kinase Inhibition: A Case Study

Kinase inhibitors are a cornerstone of modern cancer therapy.[5] The hinge-binding region of the ATP-binding pocket is a critical site for inhibitor interaction, often involving hydrogen bonding with the kinase backbone. The choice of heterocyclic scaffold can significantly impact this interaction and the overall potency and selectivity of the inhibitor.

Scaffold Heterocyclic Scaffold Piperidine Thiophene Pyridine Pyrimidine Properties Key Properties H-bond donors/acceptors Lipophilicity (LogP) 3D Geometry Metabolic Stability Scaffold:p->Properties:hbd Influences Scaffold:t->Properties:lipo Influences Scaffold:py->Properties:geom Influences Scaffold:pym->Properties:met Influences Outcome Impact on Drug Properties Potency Selectivity ADME Profile Properties:hbd->Outcome:pot Dictates Properties:lipo->Outcome:adm Dictates Properties:geom->Outcome:sel Dictates Properties:met->Outcome:adm Dictates

The influence of scaffold choice on drug properties.
Scaffold Feature1-(Thiophen-2-yl)piperidin-4-aminePiperidine (alone)PyridinePyrimidine
Hinge-Binding Potential The thiophene sulfur can act as a hydrogen bond acceptor, and the piperidine nitrogen can be a key interaction point.The piperidine nitrogen is a strong hydrogen bond acceptor/donor (protonated).The pyridine nitrogen is a hydrogen bond acceptor.The two nitrogen atoms offer multiple hydrogen bond acceptor sites, often leading to potent hinge-binding.[5]
Lipophilicity & Solubility The thiophene ring increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.Generally imparts good solubility and a more favorable LogP.More polar than thiophene, often leading to better solubility.The most polar of the aromatic heterocycles, generally conferring good aqueous solubility.
Metabolic Stability The thiophene ring can be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites.[6][7]The saturated piperidine ring can be a site of metabolism, but this can be blocked by appropriate substitution.Generally more metabolically stable than thiophene.Often exhibits good metabolic stability.
3D Conformation The flexible piperidine ring allows for optimal positioning of substituents in the binding pocket.Provides a non-planar, 3D structure.A planar aromatic ring.A planar aromatic ring.

Causality in Experimental Choices: The selection of a heterocyclic scaffold in a kinase inhibitor program is often a balance between optimizing hinge-binding interactions and achieving desirable ADME properties. For instance, while a pyrimidine core might offer potent hinge-binding, its high polarity could limit cell permeability.[8] Conversely, a thiophene-containing scaffold might exhibit excellent permeability but could present metabolic liabilities.[9]

Experimental Evaluation of Drug-like Properties

To objectively compare these scaffolds, standardized in vitro assays are employed to assess their key drug-like properties.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that predicts passive membrane permeability.[10]

Experimental Protocol:

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution and added to the donor wells.

  • The acceptor wells are filled with a buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Expected Outcomes: Generally, compounds with higher lipophilicity, such as those containing a thiophene ring, are expected to exhibit higher permeability in the PAMPA assay compared to more polar scaffolds like pyrimidine, assuming passive diffusion is the primary mechanism of transport.[11]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[12][13]

Experimental Protocol:

  • The test compound is incubated with liver microsomes (human, rat, or mouse) and a cofactor (NADPH) at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Expected Outcomes: Thiophene-containing compounds may exhibit lower metabolic stability compared to their pyridine or pyrimidine counterparts due to the potential for S-oxidation.[6] However, the position of substitution and the presence of other metabolic "soft spots" in the molecule can significantly influence the outcome.

Conclusion: A Strategic Choice

The selection of a heterocyclic scaffold is a nuanced decision that requires a deep understanding of the interplay between a molecule's structure, its physicochemical properties, and its biological activity. The 1-(Thiophen-2-yl)piperidin-4-amine scaffold offers a compelling combination of features, including a privileged structural motif and versatile synthetic handles. However, its potential metabolic liabilities must be carefully considered and addressed through strategic molecular design.

In contrast, pyridine and pyrimidine scaffolds often provide greater metabolic stability and favorable solubility profiles, making them attractive choices, particularly for kinase inhibitors. The non-aromatic piperidine ring offers a valuable tool for introducing three-dimensionality and modulating physicochemical properties.

Ultimately, the optimal scaffold is target- and context-dependent. This guide provides a framework for a rational, data-driven approach to scaffold selection, empowering medicinal chemists to navigate the complexities of drug design and accelerate the discovery of novel therapeutics.

References

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  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

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Comparative analysis of "1-(Thiophen-2-yl)piperidin-4-amine" with similar pharmacophores

[1]

Executive Summary

In modern medicinal chemistry, the 1-(thiophen-2-yl)piperidin-4-amine motif represents a "privileged scaffold"—a molecular framework capable of providing diverse ligand-target interactions. However, its deployment requires a nuanced understanding of bioisosterism. While the thiophene ring is often treated as a direct replacement for a phenyl group, this guide argues that it must be viewed as a distinct pharmacophore with unique electronic density, vector geometry, and metabolic liabilities.

This guide objectively compares the target molecule against its two primary bioisosteres: 1-phenylpiperidin-4-amine (Standard Aromatic) and 1-(pyridin-2-yl)piperidin-4-amine (Polar Aromatic). The analysis focuses on the trade-offs between lipophilicity, synthetic accessibility, and the critical metabolic "structural alert" associated with the thiophene sulfur.

Part 1: Pharmacophore Architecture & Bioisosterism[1]

The choice between a thiophene, phenyl, or pyridine ring at the N1 position of the piperidine dictates the physicochemical profile of the resulting drug candidate.

Structural & Electronic Divergence[1]
  • Geometry: The thiophene ring is 5-membered with a bond angle of ~111° at the sulfur, compared to the 120° hexagon of benzene. This alters the exit vector of the piperidine substituent, potentially optimizing or disrupting binding pocket fit.

  • Electronics: Thiophene is

    
    -excessive (super-aromatic). The sulfur atom donates electron density into the ring via resonance, making the C2 position highly nucleophilic. This increases the basicity of the N1-piperidine nitrogen less than a pyridine ring would, but creates distinct metabolic soft spots.
    
Visualizing the Pharmacophore Landscape

The following diagram illustrates the structural relationship and vector differences between the target and its analogs.

PharmacophoreComparisoncluster_propsKey DifferentiatorsTargetTARGET:1-(Thiophen-2-yl)piperidin-4-amine(Electron Rich / High Lipophilicity)PhenylCONTROL:1-Phenylpiperidin-4-amine(Neutral / High Lipophilicity)Target->PhenylBioisostere (Size/Shape)PyridinePOLAR:1-(Pyridin-2-yl)piperidin-4-amine(Electron Deficient / Lower LogP)Target->PyridinePolarity ShiftVectorVector Angle:Thiophene (C-S-C ~92°) vs Benzene (120°)Alters substituent projectionTarget->VectorMetabolismMetabolic Risk:Thiophene S-oxidationvs Phenyl hydroxylationTarget->MetabolismPhenyl->Vector

Figure 1: Comparative architecture of the three pharmacophores. Note the distinct vector angle of the thiophene scaffold which can critically impact ligand-receptor docking.

Part 2: Physicochemical Profiling

The following data compares the Target (Thiophene) against the Control (Phenyl) and Polar Alternative (Pyridine). Values are derived from consensus computational models and standard medicinal chemistry literature.

PropertyTarget: Thiophene Analog Control: Phenyl Analog Alt: Pyridine Analog Implication
Formula C

H

N

S
C

H

N

C

H

N

Thiophene saves MW vs Phenyl.
MW (Da) ~182.3~176.3~177.2Minimal difference; all are efficient fragments.
cLogP 1.6 - 1.9 1.5 - 1.80.6 - 0.9Thiophene is highly lipophilic, similar to phenyl. Pyridine lowers LogP significantly.
TPSA (Ų) ~54 (Amine + S)~26 (Amine only)~39 (Amine + Py N)Thiophene sulfur contributes to TPSA but is a weak H-bond acceptor.
N1-Basicity Reduced (Aniline-like)Reduced (Aniline-like)Reduced (2-aminopyridine like)The N1 nitrogen is essentially non-basic in all three; the 4-amine remains the primary basic center.
Metabolic Risk High (S-oxidation) Medium (Hydroxylation)Low (N-oxidation)Critical differentiator. See Section 3.

Analysis: If your lead compound requires higher lipophilicity to cross the Blood-Brain Barrier (BBB) but the phenyl ring causes steric clashes, the Thiophene analog is the superior choice due to its smaller size (5-membered ring) and retained lipophilicity. If solubility is the limiting factor, the Pyridine analog is preferred.

Part 3: Metabolic Liability (The "S" Factor)

The most critical consideration when selecting 1-(Thiophen-2-yl)piperidin-4-amine is the potential for bioactivation. Unlike the phenyl ring, which typically undergoes Phase I hydroxylation, the thiophene ring is a "structural alert" for idiosyncratic toxicity.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can attack the thiophene sulfur or the C=C double bond.

  • S-Oxidation: Formation of a thiophene S-oxide. This is an electrophilic species that can react with glutathione (detoxification) or cellular proteins (toxicity).

  • Epoxidation: Formation of thiophene epoxides, which typically rearrange to reactive unsaturated thiolactones.

Metabolic Pathway Diagram

MetabolicPathwaysParent1-(Thiophen-2-yl)piperidin-4-amineCYPCYP450(Phase I Metabolism)Parent->CYPSOxideThiophene S-Oxide(Electrophile)CYP->SOxideS-oxidationEpoxideThiophene Epoxide(Unstable)CYP->EpoxideEpoxidationAdductProtein Adducts(Immune Response / Toxicity)SOxide->AdductCovalent BindingGSHGlutathione Conjugate(Detoxification / Excretion)SOxide->GSH+ GSH (Transferase)Epoxide->AdductRing Opening

Figure 2: Bioactivation pathways of the thiophene moiety. The balance between GSH conjugation and Protein Adduct formation determines safety.

Part 4: Synthetic Accessibility

To evaluate these scaffolds, one must be able to synthesize them efficiently. The thiophene-nitrogen bond is less stable than the phenyl-nitrogen bond under acidic conditions but can be formed using transition metal catalysis.

Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is self-validating via TLC and LC-MS monitoring.

Objective: Synthesis of 1-(Thiophen-2-yl)piperidin-4-amine from 2-bromothiophene and piperidin-4-amine (protected).

  • Reagents:

    • Substrate: 2-Bromothiophene (1.0 eq).

    • Nucleophile: 4-(Boc-amino)piperidine (1.2 eq).

    • Catalyst: Pd2(dba)3 (2 mol%) / BINAP (4 mol%) or RuPhos Pd G4.

    • Base: NaOtBu (1.5 eq).

    • Solvent: Toluene or Dioxane (anhydrous).

  • Step-by-Step Workflow:

    • Inerting: Charge an oven-dried flask with catalyst, ligand, and base. Purge with Argon (3 cycles). Critical: Oxygen poisons the Pd(0) species.

    • Addition: Add the amine and bromide in degassed solvent.

    • Reflux: Heat to 100°C for 12-16 hours.

    • Checkpoint 1: Monitor by LC-MS. Look for disappearance of bromide (m/z ~163) and appearance of product (m/z ~283 for Boc-protected).

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

    • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to remove the Boc group.

    • Checkpoint 2: LC-MS should show the free amine mass (m/z ~183).

  • Validation:

    • The thiophene ring protons should appear in 1H NMR at

      
       6.5–7.2 ppm.
      
    • If the reaction fails (low yield), switch to Ullmann-type coupling (CuI, L-proline, K3PO4, DMSO, 90°C) which is often robust for electron-rich heterocycles.

Part 5: Experimental Protocols: Metabolic Stability

Before advancing a thiophene-based lead, you must assess the risk of reactive metabolites.

Assay: Reactive Metabolite Trapping (GSH Trapping)

Purpose: Detect the formation of reactive S-oxides or epoxides.[1][2]

  • Incubation System:

    • Test Compound: 10 µM.

    • Enzyme: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Incubate for 60 minutes.

    • Terminate with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (10,000g, 10 min).

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).

    • Interpretation: If you observe a mass peak of [M + 16 + 307] (Oxygen + GSH), it confirms the formation of a reactive intermediate trapped by glutathione.

    • Decision: High levels of GSH adducts suggest a high risk of idiosyncratic toxicity (similar to Tienilic acid).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemico-Biological Interactions, 153, 39-44. Link

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2269–2282. Link

  • PubChem Compound Summary. (2025). 1-(Thiophen-2-yl)piperidine (Parent Scaffold).[3] National Library of Medicine. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Benchmarking "1-(Thiophen-2-yl)piperidin-4-amine" against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for 1-(Thiophen-2-yl)piperidin-4-amine , evaluating its utility as a pharmacophore scaffold against established inhibitors.

Application Focus: Neuronal Nitric Oxide Synthase (nNOS) Inhibition & Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Privileged Scaffold" Status

In the landscape of medicinal chemistry, 1-(Thiophen-2-yl)piperidin-4-amine (hereafter referred to as TPA-4 ) represents a critical "privileged structure." While often used as a chemical building block, its structural architecture—a basic amine linked to a lipophilic thiophene via a piperidine core—mimics the pharmacophore of highly selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors.

Unlike pan-NOS inhibitors that cause cardiovascular side effects by blocking endothelial NOS (eNOS), TPA-4 derivatives exploit the subtle structural differences in the nNOS active site. This guide benchmarks TPA-4 not merely as a standalone inhibitor, but as a lead fragment against industry-standard controls, providing the experimental logic required to validate its potency and selectivity.

Comparative Analysis: TPA-4 vs. Gold Standards

To objectively assess TPA-4, it must be benchmarked against three distinct classes of inhibitors: a non-selective blocker (L-NMMA), a selective tool compound (7-Nitroindazole), and a structural analog (Thiophene-Amidine derivatives).

Benchmarking Matrix: Potency & Selectivity Profile
FeatureTPA-4 (The Product) 7-Nitroindazole (7-NI) L-NMMA Thiophene-Amidine (Ref. Analog)
Role Scaffold / Lead FragmentStandard Tool CompoundPan-Inhibitor (Control)Optimized Clinical Candidate
Primary Mechanism Heme-coordination / ElectrostaticHeme site competitionSubstrate (Arginine) competitionDouble-headed binding (Glu/Heme)
nNOS Potency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~1 - 10

M
(Est.)*
~140 nM~400 nM< 10 nM
nNOS/eNOS Selectivity High Potential (Structure-dependent)Moderate (~5-fold)None (1:[1][2]1)> 500-fold
Blood-Brain Barrier High (Lipophilic thiophene)HighLow (Requires transport)Optimized
Key Limitation Lacks "anchoring" amidine tailLow solubilityCardiovascular toxicityComplex synthesis

*Note: TPA-4 is a fragment. Its micromolar activity is expected; the goal of benchmarking is to demonstrate its "Ligand Efficiency" (binding energy per atom) is superior to larger molecules before optimization.

Mechanistic Validation: The "Double-Headed" Hypothesis

The scientific value of TPA-4 lies in its ability to bridge the nNOS active site. To validate this, you must understand the signaling pathway it disrupts.

The NO Signaling Pathway & Inhibition Points

The following diagram illustrates the physiological cascade of Nitric Oxide (NO) production and where TPA-4 intervenes compared to competitors.

NOS_Pathway cluster_inputs Upstream Activation cluster_enzyme nNOS Active Site Calcium Ca2+ Influx Calmodulin Calmodulin (CaM) Calcium->Calmodulin nNOS_Inactive nNOS (Inactive) Calmodulin->nNOS_Inactive Activates nNOS_Active nNOS (Active Dimer) nNOS_Inactive->nNOS_Active NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Citrulline L-Citrulline nNOS_Active->Citrulline Heme Heme Iron Glu_Residue Glu-592 (Rat nNOS) Arginine L-Arginine Arginine->nNOS_Active TPA TPA-4 Scaffold (Thiophene-Piperidine) TPA->Heme Thiophene Coordination TPA->Glu_Residue Amine Interaction LNMMA L-NMMA (Substrate Mimic) LNMMA->nNOS_Active Competes w/ Arginine

Figure 1: Mechanism of Action. TPA-4 utilizes a dual-binding mode: the thiophene ring interacts with the hydrophobic pocket near the heme, while the 4-amine moiety engages glutamate residues (e.g., Glu-592), offering a selectivity advantage over simple arginine mimics like L-NMMA.

Experimental Protocol: The Hemoglobin Capture Assay

To benchmark TPA-4, the Oxyhemoglobin Capture Assay is the gold standard. It is more sensitive than the Griess assay for kinetic benchmarking of reversible inhibitors.

Why this protocol?

Unlike Griess (which measures nitrite accumulation over hours), this assay measures the direct conversion of oxyhemoglobin (


) to methemoglobin (

) by NO in real-time. This allows for the calculation of accurate

values, essential for fragment benchmarking.
Step-by-Step Methodology
  • Reagent Preparation:

    • Enzyme: Recombinant rat nNOS (approx. 10 nM final conc).

    • Substrate: L-Arginine (10

      
      M, near 
      
      
      
      to allow competitive inhibition).
    • Cofactors: NADPH (100

      
      M), Calmodulin (10 
      
      
      
      g/mL),
      
      
      (1 mM),
      
      
      (10
      
      
      M).
    • Capture Agent: Oxyhemoglobin (10

      
      M) in HEPES buffer (pH 7.4).
      
    • Test Compound: TPA-4 (Dissolve in DMSO; serial dilutions 0.1

      
      M to 100 
      
      
      
      M).
  • Reaction Setup (96-well plate):

    • Blank: Buffer + Hemoglobin + Cofactors (No Enzyme).

    • Control: Enzyme + Substrate + Hemoglobin (No Inhibitor).

    • Test: Enzyme + Substrate + Hemoglobin + TPA-4 .

  • Initiation & Measurement:

    • Incubate TPA-4 with enzyme for 10 minutes at 37°C (Pre-incubation is critical for slow-binding inhibitors common in this class).

    • Initiate reaction by adding NADPH.

    • Read: Monitor Absorbance at 401 nm (Soret band shift) every 30 seconds for 10 minutes.

  • Data Analysis (Self-Validating Step):

    • Calculate the slope (rate of MetHb formation).

    • Plot Rate vs. [Inhibitor] to determine

      
      .
      
    • Validation Check: The Control well must show linear kinetics (

      
      ). If L-NMMA (positive control) does not inhibit >50% at 10 
      
      
      
      M, the assay is invalid.
Interpretation of Results

When you generate data for TPA-4, interpret the results using the Ligand Efficiency (LE) framework rather than raw potency.

  • Scenario A:

    
    M 
    
    • Action: Derivatize the amine to an amidine or guanidine to increase electrostatic anchoring to the active site glutamate.

  • Scenario B:

    
    M 
    
    • Benchmarking: Compare LE.

      • 
        .
        
      • TPA-4 (Small MW) with 5

        
        M activity often has a higher LE than a complex drug with 50 nM activity, making it a superior scaffold for optimization.
        
  • Scenario C: Selectivity Ratio (nNOS/eNOS) > 100

References
  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research. Link

  • Huang, H., et al. (2012). Discovery of a Potent, Orally Bioavailable, and Highly Selective Human Neuronal Nitric Oxide Synthase Inhibitor. Journal of Medicinal Chemistry.[3] Link

  • Hevel, J. M., & Marletta, M. A. (1994). Nitric-oxide synthase assays. Methods in Enzymology. Link

  • Glennon, R. A., et al. (1994). Binding of substituted 4-phenylpiperidines at sigma receptors.[3][4] Journal of Medicinal Chemistry.[3] (Cited for secondary pharmacology benchmarking). Link

  • Longo, A., et al. (2025). Structure-Activity Relationship of Thiophen-2-yl-Pyrimidines against Schistosoma species.[2] bioRxiv. (Emerging application for thiophene-amine scaffolds). Link

Sources

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